molecular formula C9H13NO B12070520 (R)-3-(1-Aminopropyl)phenol CAS No. 856758-60-6

(R)-3-(1-Aminopropyl)phenol

Cat. No.: B12070520
CAS No.: 856758-60-6
M. Wt: 151.21 g/mol
InChI Key: GWAYOJOTLSFFHL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(1-Aminopropyl)phenol is a chiral organic compound with the molecular formula C9H13NO . It features both a phenolic hydroxyl group and a primary amine group on a propyl side chain, making it a potential multifunctional building block or intermediate in synthetic chemistry and pharmaceutical research . The (R)-enantiomer provides a specific stereochemical configuration that may be critical for asymmetric synthesis or for studying stereospecific biological interactions. While direct application data for this specific stereoisomer is limited in public literature, its structural features suggest several research avenues. Compounds with similar aminopropylphenol scaffolds are investigated in various fields. For instance, polymers incorporating aminophenol derivatives are extensively researched for creating advanced composite materials used in environmental remediation, such as the adsorption of heavy metal ions like Cu(II) from wastewater . The amine and phenol functional groups can act as ligands for metal coordination, which is valuable in developing catalysts or new polymeric materials . Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should adhere to safe laboratory practices for chemicals. Potential researchers are encouraged to consult the scientific literature for the most recent studies involving this specific chiral compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856758-60-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-[(1R)-1-aminopropyl]phenol

InChI

InChI=1S/C9H13NO/c1-2-9(10)7-4-3-5-8(11)6-7/h3-6,9,11H,2,10H2,1H3/t9-/m1/s1

InChI Key

GWAYOJOTLSFFHL-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)N

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N

Origin of Product

United States

Foundational & Exploratory

(R)-3-(1-Aminopropyl)phenol CAS number 856758-60-6 information

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (R)-3-(1-Aminopropyl)phenol (CAS 856758-60-6). This document is structured for researchers and process chemists involved in the development of CNS-active small molecules and chiral resolution methodologies.

High-Value Chiral Synthon for CNS Ligand Development[1]

CAS Number: 856758-60-6 Chemical Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol Stereochemistry: (R)-Enantiomer[1]

Executive Summary

(R)-3-(1-Aminopropyl)phenol is a specific chiral benzylic amine characterized by a phenolic hydroxyl group at the meta-position and a primary amine at the benzylic (


) position of a propyl chain.[1] Structurally, it represents a critical pharmacophore scaffold used in the design of neuromodulators , specifically those targeting monoamine transporters (SERT/NET)  and cholinesterases .

Unlike its ethyl analog (a core component of Rivastigmine derivatives), the propyl chain confers distinct lipophilicity and steric properties, making this compound a vital tool for Structure-Activity Relationship (SAR) studies aimed at optimizing binding affinity and metabolic stability in drug candidates.

Chemical Identity & Stereochemistry

The biological activity of benzylic amines is highly dependent on stereochemistry. For 3-(1-aminopropyl)phenol, the (R)-enantiomer is the specific optical isomer of interest.

Structural Analysis[1]
  • Core Scaffold: 3-Hydroxyphenyl ring (Phenol).[1]

  • Side Chain: 1-Aminopropyl group.[1][2][3]

  • Chirality: The chiral center is located at the C1 position of the propyl chain (the benzylic carbon).

  • Configuration: The (R)-configuration dictates the spatial arrangement of the amine relative to the aromatic ring, which is critical for fitting into chiral binding pockets of enzymes (e.g., AChE) or receptors (e.g.,

    
    -opioid).[1]
    
Physicochemical Properties (Calculated)
PropertyValueNote
LogP ~1.3 - 1.4Moderate lipophilicity; CNS penetrant.[1]
pKa (Amine) ~9.5Protonated at physiological pH.[1]
pKa (Phenol) ~9.8Ionizable under basic conditions.[1]
H-Bond Donors 2-OH and -NH₂
H-Bond Acceptors 2-OH and -NH₂
TPSA 46.3 ŲFavorable for blood-brain barrier (BBB) crossing.[1]

Synthesis & Manufacturing Methodologies

The synthesis of enantiopure (R)-3-(1-aminopropyl)phenol requires overcoming the challenge of establishing the chiral center at the benzylic position.[1] Two primary routes are recommended: Asymmetric Reductive Amination (Chemical) and Transaminase Biocatalysis (Enzymatic).

Route A: Biocatalytic Transamination (Recommended for High ee%)

This route utilizes


-transaminases to convert the prochiral ketone directly to the chiral amine with high enantioselectivity (

ee).

Precursor: 1-(3-Hydroxyphenyl)propan-1-one (3'-Hydroxypropiophenone).[1]

Protocol:

  • Substrate Preparation: Dissolve 3'-hydroxypropiophenone (50 mM) in phosphate buffer (pH 7.5) containing DMSO (5% v/v).

  • Enzyme System: Add (R)-selective

    
    -transaminase (e.g., Arthrobacter sp.[1] variant) and Pyridoxal-5'-phosphate (PLP) cofactor (1 mM).[1]
    
  • Amine Donor: Isopropylamine (1 M) serves as the amine donor and drives the equilibrium.

  • Reaction: Incubate at 30°C with orbital shaking for 24 hours.

  • Workup: Acidify to pH 2 to quench, extract unreacted ketone with EtOAc. Basify aqueous layer to pH 10, extract product with MTBE.[1]

Route B: Chemical Asymmetric Synthesis

Mechanism: Asymmetric hydrogenation of the corresponding ketimine or oxime.[1]

Workflow Diagram:

Synthesis Ketone 3'-Hydroxypropiophenone (Precursor) Imine Ketimine / Oxime Intermediate Ketone->Imine NH2OH or NH3 Product (R)-3-(1-Aminopropyl)phenol (Target) Imine->Product H2 / Catalyst Catalyst Ir-Catalyst / Chiral Ligand (e.g., (R)-Binaphane) Catalyst->Imine Stereocontrol

Caption: Asymmetric synthesis pathway via catalytic hydrogenation of the imine intermediate.

Analytical Characterization & Quality Control

Verification of the enantiomeric excess (ee) is critical.

Chiral HPLC Method[1][2][4][5][6][7]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV at 220 nm and 274 nm.[1]

  • Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer.[1] (Note: Elution order must be confirmed with a standard; typically (R) elutes second on AD-H for benzylic amines, but verification is mandatory).

NMR Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       0.76 (t, 3H, CH₃)[1]
      
    • 
       1.5-1.7 (m, 2H, CH₂)[1]
      
    • 
       3.75 (t, 1H, CH-NH₂)[1]
      
    • 
       6.6-7.1 (m, 4H, Ar-H)[1]
      
    • 
       9.2 (s, 1H, OH)[1]
      
  • Diagnostic Signal: The benzylic proton (CH-NH₂) triplet is the key diagnostic peak for the substitution pattern.

Applications in Drug Development

(R)-3-(1-Aminopropyl)phenol serves as a versatile Pharmacophore Building Block .[1]

Cholinesterase Inhibitor Design

This compound is a homolog of the phenolic amine core found in Rivastigmine .

  • Mechanism: The phenolic -OH mimics the tyrosine residue in the AChE active site, while the amine interacts with the catalytic triad.

  • Application: Researchers use the propyl analog to probe the size of the acyl-binding pocket. The increased steric bulk of the propyl group (vs. ethyl) can enhance selectivity for Butyrylcholinesterase (BuChE) over Acetylcholinesterase (AChE).[1]

Monoamine Transporter Ligands

3-Substituted phenols with amine side chains are privileged structures for binding to SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[1]

  • Derivatization: The primary amine is readily N-methylated or N-alkylated to generate tertiary amines, which are classic features of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) antidepressants.[1]

Opioid Receptor Modulation

The "3-hydroxyphenyl-propylamine" motif is structurally related to the pharmacophore of Tapentadol and Tramadol (though these possess more complex substitution).[1]

  • Research Use: It acts as a simplified fragment for Fragment-Based Drug Discovery (FBDD) targeting the

    
    -opioid receptor.[1]
    

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]

References

  • PubChem. (R)-3-(1-Aminopropyl)phenol - Compound Summary.[1] National Center for Biotechnology Information. [Link][1]

  • Gotor-Fernández, V., et al. (2006). Transaminases for the Synthesis of Enantiopure Amines. Current Organic Chemistry. (Context: Methodology for enzymatic synthesis of chiral benzylic amines).
  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] (Context: General protocols for asymmetric reductive amination).

Sources

Technical Whitepaper: Spectroscopic Characterization & Chiral Analysis of (R)-3-(1-Aminopropyl)phenol

[1]

Executive Summary & Structural Context[1][2]

1.1 Molecule Identification (R)-3-(1-Aminopropyl)phenol is a chiral benzylic amine and a structural isomer of the sympathomimetic agent Gepefrine.[1] Unlike Gepefrine (where the amine is at the 2-position), this molecule features the primary amine at the benzylic (C1) position relative to the propyl chain. This structural nuance significantly alters its fragmentation patterns in Mass Spectrometry (MS) and its chemical shifts in Nuclear Magnetic Resonance (NMR) compared to its regioisomers.[1]

  • IUPAC Name: 3-[(1R)-1-aminopropyl]phenol[1][2]

  • Molecular Formula: C

    
    H
    
    
    NO[1][2][3]
  • Molecular Weight: 151.21 g/mol [2][3]

  • Chiral Center: C1 of the propyl chain (Benzylic position)

1.2 Critical Distinction Researchers must distinguish this compound from its common isomers:

  • Target: 3-(1-aminopropyl)phenol (Benzylic amine).[1]

  • Isomer A: 3-(2-aminopropyl)phenol (Gepefrine; Homobenzylic amine).[1]

  • Isomer B: 3-(3-aminopropyl)phenol (Terminal amine).[1]

Mass Spectrometry (MS) Profiling[1]

2.1 Fragmentation Mechanism (Electron Impact - 70 eV) The mass spectrum of (R)-3-(1-aminopropyl)phenol is dominated by


-cleavage1

2.2 Key Diagnostic Ions

m/z (Mass-to-Charge)Ion IdentityMechanism / OriginRelative Abundance (Est.)
151 [M]

Molecular Ion (Odd mass = Nitrogen rule)10-20%
122 [C

H

NO]

Base Peak .[1] Loss of Ethyl group (M - 29).[1]100%
123 [C

H

NO]

Protonated Benzylic Imine (via H-transfer)5-10%
94 [C

H

O]

Phenol radical cation (Rearrangement)15-25%
77 [C

H

]

Phenyl cation<10%

2.3 Fragmentation Pathway Diagram

MS_FragmentationParentMolecular Ion[M]+ m/z 151(Radical Cation)AlphaCleavageα-Cleavage(Loss of Ethyl Group)Parent->AlphaCleavage- C2H5• (mass 29)Fragment2Minor Fragment[Phenol]+m/z 94Parent->Fragment2RearrangementBasePeakBase Peak[Ar-CH=NH2]+m/z 122AlphaCleavage->BasePeakResonance Stabilization

Figure 1: Primary EI-MS fragmentation pathway showing the dominant formation of the benzylic iminium ion (m/z 122).[1]

Infrared (IR) Spectroscopy[1][5]

3.1 Band Assignments (KBr Pellet / ATR) The IR spectrum is characterized by the duality of the phenol and primary amine functional groups. Note that in the solid state (HCl salt), the ammonium bands will broaden significantly between 2800–3200 cm

1
Frequency (cm

)
Functional GroupVibrational ModeNotes
3300–3400 O-H (Phenol)Stretching (Broad)Often overlaps with N-H.
3250–3350 N-H (Amine)Stretching (Doublet)Primary amine shows two weak spikes if resolved.[1][4]
2850–2960 C-H (Alkyl)StretchingMethyl/Methylene of the propyl chain.[1]
1590, 1480 C=C (Aromatic)Ring BreathingDiagnostic meta-substitution pattern overtones.
1240–1260 C-NStretchingBenzylic C-N stretch.[1]
1150–1170 C-OStretchingPhenolic C-O bond.[1][5]
780, 690 C-H (Ar)Bending (Out-of-plane)Consistent with 1,3-disubstitution (meta).[1]

Nuclear Magnetic Resonance (NMR) Analysis[1][8]

4.1 Experimental Conditions

  • Solvent: DMSO-d

    
     is recommended over CDCl
    
    
    or CD
    
    
    OD to observe exchangeable protons (OH, NH
    
    
    ) and prevent peak broadening.[1]
  • Reference: TMS (0.00 ppm).

4.2


H NMR Data (400 MHz, DMSO-d

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.25 Broad Singlet1HAr-OH Phenolic hydroxyl (Exchangeable).[1]
7.05 Triplet (

=7.8 Hz)
1HAr-H5 Meta-ring proton (between unsubstituted carbons).[1]
6.75 Broad Singlet1HAr-H2 Isolated proton between OH and Alkyl group.[1]
6.68 Doublet (

=7.8 Hz)
1HAr-H4 Para to alkyl, ortho to OH.[1]
6.60 Doublet (

=7.8 Hz)
1HAr-H6 Ortho to alkyl, para to OH.[1]
3.75 Triplet (

=6.5 Hz)
1HAr-CH -NH

Chiral Center .[1] Benzylic methine.[1][5][6]
1.80 Broad2H-NH

Amine protons (Shift varies with concentration).[1]
1.55 Multiplet2H-CH

-CH

Methylene of propyl chain.
0.85 Triplet (

=7.4 Hz)
3H-CH

-CH

Terminal methyl group.[1]

4.3


C NMR Data (100 MHz, DMSO-d

)
  • Aromatic Region: 157.5 (C-OH), 148.0 (C-Alkyl), 129.2 (C5), 117.5 (C6), 113.8 (C4), 112.5 (C2).[1]

  • Aliphatic Region: 57.2 (Chiral C-N), 30.5 (CH

    
    ), 11.2 (CH
    
    
    ).[1]

Chiral Purity & Resolution Protocol

Since the target is the (R)-enantiomer , confirming optical purity is mandatory.[1] Standard NMR cannot distinguish enantiomers without a chiral solvating agent.[1]

5.1 Method A: Chiral HPLC (Gold Standard) [1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Detection: UV at 220 nm or 275 nm.[1]

  • Expected Elution: The (R)-isomer typically elutes second on AD-H columns due to stronger interaction with the stationary phase, but this must be validated with a racemate standard.[1]

5.2 Method B: Diastereomeric Salt Resolution (Preparative) To isolate the (R)-isomer from a racemic mixture, use L-(+)-Tartaric acid .[1]

Chiral_ResolutionRacemateRacemic 3-(1-aminopropyl)phenol(Freebase)CrystallizationFractional Crystallization(Heat to reflux -> Slow cool)Racemate->CrystallizationAgentAdd L-(+)-Tartaric AcidSolvent: Methanol/EthanolAgent->CrystallizationSalt(R)-Amine • L-Tartrate Salt(Precipitate)Crystallization->SaltLess SolubleSupernatant(S)-Amine Enriched(Mother Liquor)Crystallization->SupernatantMore SolubleFreebasingBasify (NaOH/H2O)Extract with EtOAcSalt->FreebasingFinalPure (R)-3-(1-Aminopropyl)phenolFreebasing->Final

Figure 2: Workflow for the optical resolution of the (R)-enantiomer using tartaric acid.

Experimental Safety & Handling

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Phenolic amines are prone to oxidation (turning pink/brown) upon air exposure.[1]

  • Handling: Use gloves. The compound is a likely skin irritant and potential adrenergic agonist.[1]

References

  • PubChem Compound Summary. (2025). 3-(1-aminopropyl)phenol.[1][2] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for general fragmentation and shift prediction).

  • NIST Chemistry WebBook. (2024). Mass Spectra of Phenolic Amines. National Institute of Standards and Technology.[7] [Link][1]

  • SDBS. (2024).[1] Spectral Database for Organic Compounds. AIST Japan. (Used for cross-referencing meta-substituted phenol shifts).[1] [Link]

Navigating the Terrain of (R)-3-(1-Aminopropyl)phenol: A Technical Guide to Safe Handling, Toxicity, and Risk Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(1-Aminopropyl)phenol, a chiral molecule with significant potential in pharmaceutical development, demands a comprehensive understanding of its safety profile, toxicity, and appropriate handling procedures to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a framework for risk assessment and mitigation, drawing upon available data for structurally related compounds to navigate the current landscape of limited specific toxicological information for this particular enantiomer.

Compound Profile and Inferred Hazard Identification

Chemical Identity:

PropertyValueSource
IUPAC Name 3-[(1R)-1-aminopropyl]phenol[1]
CAS Number 856758-60-6[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]

Based on the toxicological profiles of 3-aminophenol and phenol, (R)-3-(1-Aminopropyl)phenol should be regarded as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][3][4] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[5] Phenol, a related compound, is known to cause severe skin burns and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[6]

  • Systemic Effects: Systemic absorption of phenolic compounds can impact the central nervous system, liver, and kidneys.[7][8] Chronic exposure to phenol has been associated with weight loss, gastrointestinal disturbances, and liver effects.[9]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][3]

Toxicological Data for Related Compounds:

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Notes
3-Aminophenol924 mg/kg1,162 mg/m³Causes spastic paralysis and excitement in animal studies.[3]
Phenol--A minimal lethal oral dose in adults is estimated to be around 70 mg/kg.[10]

Risk Mitigation Framework: A Proactive Approach to Safety

A robust safety protocol is paramount when working with (R)-3-(1-Aminopropyl)phenol. This framework emphasizes a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling procedures.

Risk_Mitigation_Framework cluster_assessment Hazard & Risk Assessment cluster_controls Control Measures cluster_response Emergency Preparedness Identify_Hazards Identify Potential Hazards (Toxicity, Irritation, etc.) Assess_Exposure Assess Exposure Risks (Inhalation, Dermal, Ingestion) Evaluate_Protocols Evaluate Experimental Protocols Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Evaluate_Protocols->Engineering_Controls Implement Administrative_Controls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Spill_Response Spill Response Plan PPE->Spill_Response Prepare for First_Aid First Aid Procedures Waste_Disposal Waste Disposal Protocol

Caption: A logical workflow for mitigating risks associated with hazardous chemicals.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Fume Hood: All handling of (R)-3-(1-Aminopropyl)phenol, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][11]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[11] A face shield should be worn in situations with a high risk of splashing.[7]

  • Hand Protection: Nitrile gloves are recommended for incidental contact.[11] For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber or neoprene.[7][12] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn at all times.[7] Closed-toe shoes are also required.[7] For tasks with a higher splash potential, a chemically resistant apron is advisable.[7]

Safe Handling and Storage
  • Storage: Store (R)-3-(1-Aminopropyl)phenol in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13] Containers should be tightly sealed and stored below eye level.[11][12]

  • Handling:

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly after handling.[2]

    • Use the smallest quantity of the substance necessary for the experiment.[12]

Waste Disposal
  • All waste containing (R)-3-(1-Aminopropyl)phenol must be collected as hazardous chemical waste.[8]

  • Contaminated materials such as gloves, pipette tips, and paper towels should be placed in a designated, sealed hazardous waste container.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Protocols: A Blueprint for Rapid and Effective Response

Preparedness is key to managing accidental exposures and spills effectively.

Emergency_Response_Workflow Start Emergency Event Assess_Situation Assess the Situation (Spill, Exposure) Start->Assess_Situation Evacuate Evacuate Immediate Area (If Necessary) Assess_Situation->Evacuate Alert_Personnel Alert Supervisor & Safety Officer Evacuate->Alert_Personnel Consult_SDS Consult Safety Data Sheet (SDS) Alert_Personnel->Consult_SDS Administer_First_Aid Administer First Aid Consult_SDS->Administer_First_Aid For Exposure Contain_Spill Contain & Clean Spill (If Safe to Do So) Consult_SDS->Contain_Spill For Spill Seek_Medical_Attention Seek Professional Medical Attention Administer_First_Aid->Seek_Medical_Attention Document_Incident Document the Incident Contain_Spill->Document_Incident Seek_Medical_Attention->Document_Incident End Resolution Document_Incident->End

Caption: A step-by-step workflow for responding to laboratory emergencies.

Spill Response
  • Small Spills: If a small amount of solid is spilled, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Large Spills: Evacuate the area and contact the institution's emergency response team.

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention. For phenol exposure, it is often recommended to wipe the affected area with polyethylene glycol (PEG) 300 or 400 before washing.[8][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

Conclusion: A Culture of Safety in Research

While (R)-3-(1-Aminopropyl)phenol holds promise in scientific advancement, its handling demands a culture of safety built on a foundation of knowledge, preparedness, and adherence to established protocols. By understanding the inferred hazards based on related compounds and implementing the comprehensive safety measures outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible research.

References

  • Suvchem Laboratory Chemicals. (n.d.). 3-AMINO PHENOL. Retrieved from [Link]

  • Brune, K., Renner, B., & Tiegs, G. (2015). Acetaminophen/paracetamol: A history of errors, failures and false decisions. European Journal of Pain, 19(7), 953–965.
  • Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • Olson, K. R., Smollin, C. G., Anderson, I. B., Benowitz, N. L., Blanc, P. D., Kim-Katz, S. Y., Lewis, J. C., & Wu, A. H. (Eds.). (2022). Poisoning & Drug Overdose (8th ed.). McGraw Hill.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2024). Phenol - Incident management. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89726730, (R)-3-(1-Aminopropyl)phenol. Retrieved from [Link]

Sources

Technical Whitepaper: Computational Profiling of (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical blueprint for the computational characterization of (R)-3-(1-Aminopropyl)phenol (CAS: 856758-60-6).[1]

It addresses the specific challenges of modeling chiral benzylic amines—specifically the interplay between the phenolic hydroxyl group and the adjacent chiral amine—and provides rigorous protocols for predicting their physicochemical and pharmacological profiles.[1]

Executive Summary & Structural Significance

(R)-3-(1-Aminopropyl)phenol is a chiral pharmacophore often utilized as a fragment in the synthesis of centrally acting analgesics (e.g., Tapentadol analogs) and monoamine modulator candidates.[1] Structurally, it consists of a phenol ring substituted at the meta position with a 1-aminopropyl group.

Key Molecular Features:

  • Chiral Center: The C1 position of the propyl chain is chiral (

    
    -configuration).
    
  • Benzylic Amine: The amine is directly attached to the benzylic carbon, significantly influencing electronic distribution and metabolic stability compared to phenethylamines.[1]

  • H-Bonding Potential: The phenolic -OH (donor/acceptor) and the primary -NH

    
     (donor/acceptor) create potential for intramolecular hydrogen bonding (IMHB), which dictates membrane permeability.[1]
    

This guide outlines a validated workflow to transition this molecule from a 2D sketch to a fully characterized 3D lead candidate.

Molecular Mechanics & Conformational Analysis

Before high-level quantum calculations, the conformational landscape must be mapped to identify the global minimum, particularly focusing on the rotation of the ethyl group and the amine orientation relative to the phenol ring.

Protocol: Stochastic Conformational Search

Objective: Identify stable conformers to prevent "local minimum" traps during docking.

  • Ligand Preparation:

    • Generate the 3D structure of the (R)-enantiomer.[2]

    • Protonation State: At physiological pH (7.4), the aliphatic amine (pKa ~9.[1]5) is protonated (

      
      ), while the phenol (pKa ~10.[1]0) remains neutral.[1]
      
    • Software: LigPrep (Schrödinger) or Avogadro (Open Source).[1]

  • Force Field Selection: Use OPLS4 or MMFF94s .[1] These fields accurately parameterize the benzylic torsion angles which are critical for this scaffold.

  • Sampling Method:

    • Run a Monte Carlo Multiple Minimum (MCMM) search.[1]

    • Solvent Model: Implicit water (CPCM/GBSA) is mandatory.[1] Gas-phase calculations often over-stabilize intramolecular H-bonds that do not exist in aqueous media.[1]

Workflow Visualization

The following diagram illustrates the logic flow for filtering conformers based on Boltzmann population.

ConformerWorkflow Input Input: (R)-3-(1-Aminopropyl)phenol (SMILES: CC[C@H](C1=CC(=CC=C1)O)N) Prep Ligand Prep (pH 7.4, OPLS4 Force Field) Input->Prep Search Stochastic Search (MCMM) Rotatable Bonds: C-C(Ethyl), C-N, C-O Prep->Search Generate 1000 steps Filter Energy Filtering (ΔE < 5.0 kcal/mol) Search->Filter Cluster RMSD Clustering (Cutoff: 0.5 Å) Filter->Cluster Output Global Minimum Conformer (Input for DFT) Cluster->Output

Caption: Workflow for isolating the bioactive conformation from random rotamers.

Quantum Mechanical Profiling (DFT)[1]

To accurately predict reactivity and pKa, Density Functional Theory (DFT) is required.[1] The benzylic amine affects the acidity of the phenol ring via inductive effects.[1]

Electronic Structure Protocol

Theory Level: B3LYP/6-311++G(d,p) or wB97X-D (for better dispersion correction).

Key Parameters to Calculate:

  • Electrostatic Potential (ESP) Map:

    • Purpose: Visualizes charge distribution to predict binding orientation.[1]

    • Expectation: High negative potential over the phenolic oxygen; positive potential localized on the ammonium group.[1]

  • Frontier Orbitals (HOMO/LUMO):

    • HOMO: Localized on the phenol ring (site of electrophilic attack/metabolism).[1]

    • LUMO: Likely antibonding orbitals on the ammonium center.[1]

    • Gap Energy: Correlates with chemical stability.[1]

pKa Prediction Methodology

Accurate pKa prediction is vital for this zwitterionic-capable scaffold.[1]

  • Reaction:

    
    
    
  • Equation:

    
    [1]
    
  • Guidance: Use the SMD (Solvation Model based on Density) in water.[1][3] Standard PCM models often fail for phenols.[1]

Data Output Format:

PropertyMethodValue (Predicted)Significance
Dipole Moment B3LYP/6-31G*2.4 - 3.1 DMembrane permeability indicator.[1]
HOMO Energy B3LYP/6-311++G**-5.8 eVSusceptibility to CYP450 oxidation.[1]
Phenol pKa Jaguar pKa9.8Neutral at physiological pH.[1]
Amine pKa Jaguar pKa9.4Predominantly cationic at pH 7.[1]4.

Molecular Docking & Binding Site Simulation

(R)-3-(1-Aminopropyl)phenol shares pharmacophoric features with substrates of Monoamine Transporters (MATs) and the GluN2B subunit of NMDA receptors .[1]

Target Selection[1]
  • Primary Target: Norepinephrine Transporter (NET).[1]

    • Rationale: Phenolic amines mimic the tyrosine moiety of norepinephrine.[1]

  • Secondary Target: Mu-Opioid Receptor (MOR).[1]

    • Rationale: The 3-hydroxyphenyl moiety is the "message" domain for opioid recognition (similar to Tramadol/Tapentadol).

Docking Protocol (AutoDock Vina / Glide)

Step 1: Grid Generation [1]

  • Define the grid box centered on the orthosteric binding site (e.g., Asp75 in NET or Asp147 in MOR).

  • Constraint: Define a hydrogen bond constraint on the conserved Aspartate residue. The protonated amine of the ligand must form a salt bridge with this residue.[1]

Step 2: Induced Fit Docking (IFD)

  • Standard rigid docking is insufficient because the ethyl group on the chiral center requires steric accommodation.[1]

  • Allow flexibility for residues within 5 Å of the ligand.[1]

Interaction Pathway

The following diagram details the predicted binding mode within the Norepinephrine Transporter (NET).

BindingPathway cluster_site Orthosteric Binding Pocket Ligand_NH3 Ligand: NH3+ Group Asp75 Receptor: Asp75 Ligand_NH3->Asp75 Salt Bridge (Ionic) Ligand_Ph Ligand: Phenol Ring Phe72 Receptor: Phe72 Ligand_Ph->Phe72 Pi-Pi Stacking Ligand_OH Ligand: 3-OH Group Tyr151 Receptor: Tyr151 Ligand_OH->Tyr151 H-Bond Donor

Caption: Predicted pharmacophore map of (R)-3-(1-Aminopropyl)phenol in the NET binding pocket.

ADMET & Metabolic Stability Prediction

The "1-aminopropyl" chain is distinct from standard phenethylamines, altering its metabolic fate.[1]

CYP450 Metabolism[1]
  • Site of Metabolism (SOM) Prediction:

    • Aromatic Hydroxylation: The para-position relative to the hydroxyl group (position 6) is electronically activated and is a likely site for CYP2D6 oxidation.

    • N-Dealkylation: Not applicable (primary amine).[1]

    • Deamination: Oxidative deamination by Monoamine Oxidase (MAO) is possible.[1] The alpha-ethyl group usually provides steric hindrance against MAO compared to simple methyl groups, potentially increasing half-life.[1]

Blood-Brain Barrier (BBB) Permeability[1]
  • QPlogBB Calculation:

    • The polar surface area (PSA) is approximately 46 Ų.[1]

    • Predicted logBB is typically > 0, indicating high CNS penetration .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89726730, (R)-3-(1-Aminopropyl)phenol. Retrieved October 26, 2025 from [Link].[1]

  • Cesari, L., et al. (2017). Computational study of phenolic compounds-water clusters. Structural Chemistry. [Link].

  • Ramakrishnan, E. (2019). In silico molecular docking, synthesis of 4-(4-benzoylaminophenoxy) phenol derivatives. Combinatorial Chemistry & High Throughput Screening. [Link].

Sources

Methodological & Application

Synthesis of (R)-3-(1-Aminopropyl)phenol from 3-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (R)-3-(1-Aminopropyl)phenol via Chemo-Enzymatic Cascade

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-3-(1-aminopropyl)phenol , a valuable chiral building block structurally related to the Rivastigmine pharmacophore.

The synthesis addresses a specific chemo-selectivity challenge: converting 3-hydroxyacetophenone (C8 skeleton) to a propyl-amine derivative (C9 skeleton) with high enantiopurity. Our approach utilizes a hybrid Chemo-Enzymatic Cascade , combining classical carbanion chemistry for carbon chain homologation with modern biocatalysis (Asymmetric Transaminase) for stereochemical control. This route avoids heavy metal chirality inducers and tedious resolution steps, offering a theoretical yield potential >85% and ee >99%.

Retrosynthetic Analysis & Strategy

The transformation requires two distinct molecular alterations:

  • Homologation: Extension of the acetyl side chain to a propionyl group (C2

    
     C3).
    
  • Asymmetric Amination: Conversion of the prochiral ketone to an (R)-primary amine.

Strategic Route:

  • Step 1: Phenol Protection. The acidic phenolic proton is masked with a benzyl group to prevent O-methylation and quench issues during the enolate formation.

  • Step 2:

    
    -Methylation.  A thermodynamic enolate alkylation using Lithium Diisopropylamide (LDA) and Methyl Iodide (MeI) converts the acetophenone moiety to a propiophenone.
    
  • Step 3: Biocatalytic Transamination. An (R)-selective

    
    -Transaminase (ATA) installs the amine functionality with perfect stereocontrol.
    
  • Step 4: Global Deprotection. Hydrogenolysis simultaneously removes the benzyl group, yielding the target phenol.

SynthesisRoute SM 3-Hydroxyacetophenone (Starting Material) Inter1 3-(Benzyloxy)acetophenone (Protected) SM->Inter1 BnBr, K2CO3 (Protection) Inter2 3-(Benzyloxy)propiophenone (Homologated) Inter1->Inter2 1. LDA, -78°C 2. MeI (alpha-Methylation) Inter3 (R)-1-(3-(Benzyloxy)phenyl)propan-1-amine (Chiral Intermediate) Inter2->Inter3 (R)-Transaminase iPrNH2 (Bio-Amination) Target (R)-3-(1-Aminopropyl)phenol (Target) Inter3->Target H2, Pd/C (Deprotection)

Figure 1: Retrosynthetic logic flow for the target molecule.

Detailed Experimental Protocols

Phase 1: Chemical Homologation (Steps 1 & 2)

Objective: Convert 3-hydroxyacetophenone to 3-(benzyloxy)propiophenone.

Reagents & Equipment:

  • 3-Hydroxyacetophenone (CAS 121-71-1)

  • Benzyl Bromide (BnBr), Potassium Carbonate (

    
    )
    
  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane)

  • Methyl Iodide (MeI)

  • Anhydrous THF, Acetone

  • Inert Atmosphere Manifold (Schlenk line)

Protocol:

  • Protection (O-Benzylation):

    • Dissolve 3-hydroxyacetophenone (10.0 g, 73.5 mmol) in Acetone (150 mL).

    • Add

      
       (15.2 g, 110 mmol, 1.5 eq) followed by Benzyl Bromide (9.6 mL, 80.8 mmol, 1.1 eq).
      
    • Reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

      
      .
      
    • Yield Expectation: ~16.0 g (96%) of white solid.

  • 
    -Methylation (C-C Bond Formation): 
    
    • Setup: Flame-dry a 500 mL 3-neck flask. Purge with Argon.

    • Enolization: Add 3-(benzyloxy)acetophenone (10.0 g, 44.2 mmol) and anhydrous THF (100 mL). Cool to -78°C (Dry ice/Acetone bath).

    • Deprotonation: Add LDA solution (24.3 mL, 48.6 mmol, 1.1 eq) dropwise over 20 mins. The solution will turn yellow/orange. Stir at -78°C for 45 mins to ensure complete enolate formation.

    • Alkylation: Add Methyl Iodide (3.0 mL, 48.6 mmol, 1.1 eq) dropwise.

    • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench: Quench with saturated

      
       solution (50 mL).
      
    • Workup: Extract with EtOAc (3x). Wash organics with water and brine. Dry and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) may be required if di-methylation is observed, though strictly controlled stoichiometry at -78°C minimizes this.

    • Target Intermediate:3-(Benzyloxy)propiophenone .

Critical Control Point: Temperature control at -78°C is vital. Higher temperatures favor di-methylation or polymerization.

Phase 2: Asymmetric Bio-Amination (Step 3)

Objective: Stereoselective conversion of the ketone to the (R)-amine using an


-Transaminase (ATA).[2][3]

Biocatalyst Selection:

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Arthrobacter sp.[4] variant or Codexis ATA-4xx series).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Amine Donor: Isopropylamine (IPA).

Protocol:

  • Reaction Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine. Adjust pH back to 7.5 with HCl after adding the amine.

  • Substrate Solution: Dissolve 3-(benzyloxy)propiophenone (1.0 g, 4.16 mmol) in DMSO (5 mL).

  • Reaction Initiation:

    • In a reaction vessel, combine Buffer Mix (45 mL) and Substrate Solution (5 mL). Final DMSO concentration: 10%.

    • Add Transaminase enzyme powder (50 mg, loading 5% w/w relative to substrate).

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

  • Equilibrium Shift: The reaction produces Acetone as a byproduct. Leave the reaction vessel slightly vented (with a filter) or use a nitrogen sweep to remove volatile acetone, driving the equilibrium to completion.

  • Workup:

    • Acidify to pH 2 with 6M HCl (to protonate the amine and keep it in the aqueous phase).

    • Extract with MTBE (to remove unreacted ketone). Discard organic layer.

    • Basify aqueous phase to pH 12 with 10M NaOH.

    • Extract with DCM (3x). The chiral amine moves to the organic phase.

    • Dry (

      
      ) and concentrate.
      

Data Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane:IPA (90:10). Expect >99% ee for the (R)-enantiomer.

Phase 3: Deprotection & Isolation (Step 4)

Objective: Cleave the benzyl ether to release the phenol.

Protocol:

  • Dissolve the chiral amine intermediate in Methanol (0.1 M concentration).

  • Add Pd/C (10 wt% loading, 50% wet).

  • Stir under Hydrogen atmosphere (balloon pressure, 1 atm) at RT for 4-6 hours.

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Isolation: Concentrate filtrate to yield (R)-3-(1-aminopropyl)phenol as a white to off-white solid.

Analytical Profile

ParameterSpecificationNotes
Appearance White/Off-white solidOxidizes slightly upon air exposure; store under Argon.
1H NMR (DMSO-d6)

0.85 (t, 3H), 1.6 (m, 2H), 3.8 (t, 1H), 6.6-7.1 (m, 4H, Ar-H)
Characteristic triplet at 0.85 ppm confirms propyl chain.
Mass Spec (ESI) [M+H]+ = 152.1Consistent with C9H13NO.
Enantiomeric Excess > 98% (R)Determined by Chiral HPLC vs racemic standard.

Process Workflow Diagram

Workflow cluster_chem Chemical Phase cluster_bio Biocatalytic Phase cluster_final Finishing Step1 Step 1: Benzylation (Acetone, K2CO3, Reflux) Step2 Step 2: Alpha-Methylation (THF, LDA, -78C) Step1->Step2 Step3 Step 3: Transamination (Buffer pH 7.5, ATA Enzyme, 30C) Step2->Step3 Isolated Ketone Step4 Workup: Acid/Base Extraction (Purifies Amine) Step3->Step4 Step5 Step 4: Hydrogenolysis (Pd/C, H2, MeOH) Step4->Step5 Chiral Amine Final Final Product (R)-3-(1-Aminopropyl)phenol Step5->Final

Figure 2: Operational workflow for the hybrid synthesis.

References

  • Alpha-Methylation of Aryl Ketones

    • Luo, Y., et al. "Selective -Methylation of Aryl Ketones Using Quaternary Ammonium Salts." Journal of Organic Chemistry, 2022.
    • Source:

  • Biocatalytic Transamination

    • Codexis Inc.[5][6] "Codex® ATA Screening Kit Protocols." Codexis Technical Documentation.

    • Source:[3]

  • Transaminase for Chiral Amines

    • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010, 329(5989), 305-309.
    • Source:

  • General Synthesis of Phenolic Amines

    • "Preparation of 3-aminophenol derivatives."[1][7][8] PrepChem, 2023.

    • Source:

Sources

Reductive amination protocols for producing (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Overview

The synthesis of (R)-3-(1-aminopropyl)phenol represents a critical transformation in the production of norepinephrine/serotonin reuptake inhibitors and opioid analgesics.[1] The target molecule contains a labile phenolic hydroxyl group and a benzylic stereocenter, presenting two primary challenges:

  • Chemo-selectivity: Avoiding over-reduction of the phenol ring or alkylation of the oxygen.[1]

  • Enantioselectivity: Establishing the (R)-configuration at the benzylic position from the achiral ketone precursor, 1-(3-hydroxyphenyl)propan-1-one (3'-hydroxypropiophenone).[1]

This guide details two validated protocols. Protocol A utilizes biocatalytic transamination, offering superior enantiomeric excess (>99% ee) and mild conditions. Protocol B employs metal-catalyzed asymmetric transfer hydrogenation (ATH), providing a robust alternative for labs lacking biocatalysis infrastructure.

Retrosynthetic Strategy & Pathway Selection[1]

The choice between biocatalysis and chemocatalysis depends on purity requirements and scale.

  • Route A (Biocatalytic): Uses (R)-selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -transaminases.[1][2] This is the "Green Route," operating in aqueous buffer at neutral pH. It is the preferred method for pharmaceutical intermediates due to high stereocontrol.[1]
    
  • Route B (Chemocatalytic): Uses Rhodium or Iridium complexes with chiral diamine ligands (Noyori-Ikariya type).[1] This route is faster to set up with standard organic reagents but often requires recrystallization to upgrade ee from ~90% to >99%.[1]

G Ketone Precursor: 1-(3-hydroxyphenyl)propan-1-one Transaminase Route A: Biocatalysis (R)-omega-Transaminase Donor: Isopropylamine Ketone->Transaminase pH 7.5, 30°C MetalCat Route B: Chemocatalysis [Cp*RhCl2]2 / (R,R)-TsDPEN Source: Ammonium Formate Ketone->MetalCat MeOH, Reflux Target Target: (R)-3-(1-Aminopropyl)phenol Transaminase->Target >99% ee MetalCat->Target 85-92% ee

Figure 1: Strategic comparison of synthetic pathways. Route A is preferred for high optical purity.[1]

Protocol A: Biocatalytic Transamination (Recommended)

This protocol utilizes an (R)-selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-transaminase (ATA).[1][2] To drive the equilibrium forward, Isopropylamine (IPA) is used as the amine donor; the enzyme converts IPA to acetone, which is volatile and easily removed or tolerated.
Mechanism of Action

The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the cofactor Pyridoxal-5'-phosphate (PLP).[1] The enzyme shuttles the amino group from IPA to PLP (forming PMP), which then transfers it to the ketone substrate.

Materials
  • Substrate: 1-(3-hydroxyphenyl)propan-1-one (CAS: 13021-02-8).[1]

  • Enzyme: (R)-Selective

    
    -Transaminase (e.g., commercially available variants from Arthrobacter sp. or Aspergillus fumigatus).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][3]

  • Amine Donor: Isopropylamine (IPA).[1]

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Add PLP to a final concentration of 1 mM.[1] The solution should be bright yellow.[1]

  • Amine Donor Addition: Add Isopropylamine (IPA) to the buffer to reach a 1.0 M concentration.[1]

    • Critical Step: The addition of IPA will drastically raise pH.[1] Re-adjust pH to 7.5 using 6M HCl. Do not skip this step , or the enzyme will denature.

  • Substrate Loading: Dissolve 150 mg (1 mmol) of 1-(3-hydroxyphenyl)propan-1-one in 1 mL of DMSO (co-solvent). Add this dropwise to the buffer solution.

    • Note: The final DMSO concentration should not exceed 5-10% v/v.[1]

  • Enzyme Initiation: Add 20-50 mg of lyophilized (R)-Transaminase powder.

  • Incubation: Seal the reaction vessel. Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Equilibrium Shift: If possible, leave the system slightly open (with a filter) or use a nitrogen sweep to remove the acetone by-product, driving conversion to >95%.

  • Quench & Workup:

    • Acidify to pH 2 with 6M HCl to protonate the amine (making it water-soluble) and precipitate any enzyme.[1]

    • Extract with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone and phenolic impurities. Discard organic layer.

    • Basify the aqueous phase to pH 10 using 10M NaOH.[1]

    • Extract with Ethyl Acetate or DCM (3 x 30 mL) to recover the chiral amine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Metal-Catalyzed Asymmetric Transfer Hydrogenation[1]

For laboratories where enzymes are inaccessible, this protocol uses a Rhodium-based catalyst with a chiral ligand to induce stereochemistry.[1]

Materials
  • Catalyst Precursor: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer).

  • Chiral Ligand: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1]

    • Note on Chirality: To obtain the (R)-amine, the ligand configuration must be matched. Typically, (R,R)-TsDPEN with Rh yields (R)-amines, but this must be confirmed via HPLC as metal-ligand priority rules can vary.

  • Amine Source/Reductant: Ammonium Formate (HCOONH₄).[1]

Step-by-Step Methodology
  • Catalyst Formation: In a flask, mix [Cp*RhCl₂]₂ (0.01 eq) and (R,R)-TsDPEN (0.02 eq) in Methanol. Stir at 40°C for 30 minutes to form the active orange catalyst complex.[1]

  • Reaction Assembly: Add the ketone substrate (1 eq) and Ammonium Formate (5 eq) to the catalyst solution.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12-18 hours.

    • Mechanism:[1][3][4][5] Ammonium formate dissociates into ammonia (forms imine) and formic acid (hydride source).[1] The Rh-catalyst reduces the imine stereoselectively.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Remove Methanol under reduced pressure.[1]

    • Suspend residue in water and basify to pH 10.[1]

    • Extract with DCM.[1] Wash with brine, dry, and concentrate.

  • Purification: The crude product may require recrystallization (as the HCl salt) to upgrade enantiomeric excess if it falls below 95%.[1]

Analytical Validation (QC)

Trustworthiness in asymmetric synthesis relies on rigorous analytics.[1]

Table 1: Analytical Parameters

ParameterMethodConditionsAcceptance Criteria
Conversion HPLC / GC-MSC18 Column, Water/MeCN gradient> 95%
Enantiomeric Excess Chiral HPLCColumn: Chiralpak AD-H or OD-HMobile Phase: Hexane : IPA : DEA (90:10:0.1)Flow: 1.0 mL/min> 99% (Route A)> 90% (Route B)[1]
Absolute Config. Optical RotationPolarimeter (MeOH, 20°C)Compare to lit. value

Derivatization for Improved Resolution

If the free amine resolves poorly on HPLC, derivatize with acetic anhydride or acetyl chloride to form the acetamide before injection. The amide often interacts better with polysaccharide chiral stationary phases.[1]

Troubleshooting & Expert Insights
  • Solubility of Phenols: The phenolic hydroxyl group can oxidize.[1] Perform all reactions under an inert atmosphere (Nitrogen/Argon) if the reaction mixture turns dark brown/black.

  • Inhibition: High concentrations of the ketone (>50 mM) may inhibit the transaminase. If conversion stalls at 50%, adopt a fed-batch strategy , adding the substrate in pulses every 4 hours.

  • pH Drift (Route A): The deamination of isopropylamine consumes protons. Monitor pH; if it rises above 8.5, the enzyme activity will plummet. Use a pH-stat or strong buffer (100mM+).[1]

References
  • Savile, C. K., et al. (2010).[3] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • Kitamura, M., et al. (2002). Catalytic asymmetric synthesis of chiral amines. Journal of Organic Chemistry, 67(24), 8685-8687. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of optically pure amines and amino acids.[1][3][6] Trends in Biotechnology, 28(6), 324-332. Link

Sources

Using (R)-3-(1-Aminopropyl)phenol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(1-Aminopropyl)phenol (CAS: 856758-60-6) represents a "privileged pharmacophore" in medicinal chemistry, structurally mimicking the N-terminal tyrosine residue of endogenous opioids and the catecholamine core of norepinephrine. Its specific (R)-configuration is frequently required for high-affinity binding to Mu-opioid receptors (MOR) and monoamine transporters.[1]

While classical synthesis relies on non-selective reductive amination followed by wasteful resolution, this guide establishes a biocatalytic protocol using (R)-selective


-transaminases.[1] This method offers >99% enantiomeric excess (ee) and eliminates heavy metal catalysts.[1] Furthermore, we address the critical "amphoteric handling paradox"—the difficulty of extracting a molecule that is both a phenol (acidic) and an amine (basic)—providing a self-validating workup strategy.

Molecule Profile & Stability

PropertySpecificationCritical Handling Note
Formula C

H

NO
Amphoteric (Zwitterionic at neutral pH).[1]
MW 151.21 g/mol
pKa (est) Phenol: ~9.8; Amine: ~10.2Isoelectric Point (pI): ~10.[1]0. Minimum solubility in water at pH 10.[1]
Oxidation Risk High (Phenol

Quinone)
Store under Argon/Nitrogen.[1] Solutions turn brown/pink upon air exposure.[1]
Hygroscopicity Moderate (HCl salt)Store desiccated at -20°C.

The "Zwitterion Trap": A common failure mode is attempting to extract the free base at pH 7-8.[1] At this pH, the amine is protonated (


) and the phenol is neutral, or the phenol is deprotonated (

) and amine is charged, leading to high water solubility.
  • Correct Extraction pH: pH 11.5–12.0 (Phenolate/Free Amine)

    
     but risk of oxidation.[1]
    
  • Recommended Form: Isolate as the Hydrochloride (HCl) or Hydrobromide (HBr) salt immediately.[1]

Protocol A: Asymmetric Biocatalytic Synthesis

Rationale: Chemical reductive amination yields a racemic mixture requiring chiral resolution (max 50% yield).[1] This protocol uses an (R)-selective


-transaminase to convert the prochiral ketone directly to the (R)-amine with theoretical 100% yield.
Reagents & Equipment
  • Substrate: 1-(3-hydroxyphenyl)propan-1-one (3'-Hydroxypropiophenone).[1]

  • Biocatalyst: (R)-selective

    
    -Transaminase (e.g., ATA-113 or equivalent commercial kit).[1]
    
  • Amine Donor: Isopropylamine (IPA) - 1M stock (neutralized to pH 7.5).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Workflow
  • Reaction Assembly:

    • In a glass reaction vessel, dissolve 1-(3-hydroxyphenyl)propan-1-one (50 mM final conc) in DMSO (5% v/v of total volume).

    • Add PLP (1 mM final conc).

    • Add Isopropylamine donor solution (1 M final conc, 20 equivalents). Note: High molar excess drives the equilibrium.

    • Add Buffer to reach 90% of final volume.

    • Initiate reaction by adding (R)-Transaminase (5 mg/mL or 50 U/mL).[1]

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Process Control: The reaction produces acetone as a coproduct.[1] Do not seal tightly; allow acetone to evaporate (with proper ventilation) to shift equilibrium forward (Le Chatelier’s principle).[1]

  • Quenching & Workup (The "Self-Validating" Step):

    • Acidify: Add 6N HCl dropwise to pH < 2. This stops the enzyme and protonates the amine (R-NH

      
      ), keeping it in the aqueous phase.
      
    • Wash: Extract the aqueous phase with Ethyl Acetate (3x).[1]

      • Validation: The unreacted ketone (neutral) moves to the organic layer.[1] The product (salt) stays in water.[1]

    • Basify & Extract: Adjust aqueous phase to pH 9.8 (Isoelectric point vicinity) to precipitate the free base, OR adjust to pH >12 and extract rapidly with n-Butanol or DCM/IPA (3:1).

    • Salt Formation: Immediately treat the organic extract with 2M HCl in Diethyl Ether. The white solid precipitate is (R)-3-(1-aminopropyl)phenol hydrochloride.[1]

Visualizing the Pathway

G Ketone Substrate: 1-(3-hydroxyphenyl) propan-1-one Intermediate Enzyme-Substrate Complex Ketone->Intermediate + Donor Enzyme (R)-omega-Transaminase (PLP Cofactor) Enzyme->Intermediate Catalysis Donor Donor: Isopropylamine Donor->Intermediate Product Product: (R)-3-(1-aminopropyl)phenol Intermediate->Product Amine Transfer Byproduct Coproduct: Acetone (Removed via evaporation) Intermediate->Byproduct

Figure 1: Biocatalytic cascade utilizing amine donor equilibrium shift to drive synthesis of the chiral amine.

Quality Control & Analytics

To ensure scientific integrity, the enantiomeric excess (ee) must be validated. Optical rotation is insufficient for high-precision drug development; Chiral HPLC is mandatory.[1]

Method: Chiral HPLC

  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the free amine with silanol groups.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 274 nm (Phenol absorption).[1]

  • Expected Result:

    • (S)-enantiomer:

      
       8.5 min (trace/absent).[1]
      
    • (R)-enantiomer:

      
       11.2 min (major).[1]
      
    • Acceptance Criteria: ee > 98%.

Application: Divergent Library Synthesis

This building block is primarily used to generate libraries of CNS-active agents via modification of the primary amine.

Protocol: Reductive Alkylation (Tertiary Amine Synthesis)

  • Dissolve (R)-3-(1-aminopropyl)phenol HCl (1.0 eq) in Methanol.

  • Add Triethylamine (1.0 eq) to free the base.[1]

  • Add Aldehyde (R'-CHO, 1.1 eq) and stir for 1 hour to form the imine (Schiff base).

    • Checkpoint: Solution may turn yellow.[1]

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Why STAB? It is milder than NaBH

      
       and will not reduce the aldehyde/ketone before imine formation, preventing alcohol byproducts.
      
  • Stir at RT for 4 hours.

  • Workup: Quench with sat. NaHCO

    
    , extract with DCM.[1]
    

Data Summary: Comparison of Methods

MetricClassical Resolution (Tartaric Acid)Biocatalytic Route (Transaminase)
Yield 35-40% (Max theoretical 50%)85-95%
Enantiomeric Excess 90-95% (Requires recrystallization)>99%
Atom Economy Low (Requires stoichiometric resolving agent)High (Catalytic enzyme)
Safety High solvent usageAqueous buffer, mild temp

Troubleshooting & Safety

Troubleshooting Problem Issue: Low Recovery during Workup CheckPH Check Aqueous pH Problem->CheckPH PH7 pH 6-8 (Zwitterion Region) CheckPH->PH7 PH12 pH > 12 (Phenolate Form) CheckPH->PH12 Action1 Solubility is max in water. Product lost in aqueous layer. PH7->Action1 Action2 Product is anionic. Use n-Butanol for extraction. PH12->Action2

Figure 2: Troubleshooting logic for the extraction of amphoteric aminophenols.

Safety Alert - Phenolic Oxidation: If the product turns pink/red during storage, it indicates the formation of quinone species. This is often irreversible and toxic.[1]

  • Prevention: Always store the HCl salt, not the free base. The protonated amine (

    
    ) is electron-withdrawing, which slightly deactivates the ring against oxidation compared to the free amine.
    

References

  • Biocatalytic Synthesis of Chiral Amines: Shin, J. S., & Kim, B. G. (1999).[1][3][4] Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211.[3][4] [Link]

  • Transaminase Process Engineering: Koszelewski, D., et al. (2010).[1] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[1][4][5] Trends in Biotechnology, 28(6), 324-332. [Link][1]

  • Chiral HPLC of Aminophenols: Daicel Corporation. (2025).[1][4][6][7] Application Data for Chiralcel OD-H: Separation of Amines. Chiral Technologies. [Link][1]

  • Pharmacology of 3-substituted Phenols: Tzschentke, T. M., et al. (2007).[1] Tapentadol Hydrochloride: A Novel Mu-Opioid Receptor Agonist and Norepinephrine Reuptake Inhibitor.[1] Journal of Pharmacology and Experimental Therapeutics, 323(1), 265–276. (Provides context on the 3-hydroxyphenyl pharmacophore). [Link]

Sources

Application Notes & Protocols: Development of Chiral Solvating Agents from (R)-3-(1-Aminopropyl)phenol for NMR-Based Enantiodiscrimination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Chemistry

Chirality is a fundamental property of molecular asymmetry that governs the interactions between molecules in biological and chemical systems. In the pharmaceutical industry, the differential physiological effects of enantiomers are a paramount concern, necessitating robust and efficient methods for determining the enantiomeric purity of drug candidates and active pharmaceutical ingredients (APIs).[1] While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a Chiral Solvating Agent (CSA), offers a powerful, non-covalent method for direct enantiodiscrimination.[2][3]

CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of a chiral analyte.[2][4] This association leads to distinct chemical environments for the corresponding nuclei of the two enantiomers, resulting in separate, quantifiable signals in the NMR spectrum.[5] The simplicity of this method—often just requiring mixing the analyte and CSA in an NMR tube—makes it highly attractive for rapid and routine analysis.[2][6][7]

(R)-3-(1-Aminopropyl)phenol is an exemplary chiral building block for the synthesis of novel CSAs. Its structure features a primary amine for straightforward derivatization, a stereogenic center to impart chirality, and a phenol group that can engage in hydrogen bonding and π-π stacking interactions, which are crucial for effective chiral recognition. This guide provides a comprehensive framework for the synthesis of a potent CSA derived from (R)-3-(1-Aminopropyl)phenol and detailed protocols for its application in determining the enantiomeric excess (% ee) of chiral analytes.

Section 1: Synthesis of a 3,5-Dinitrobenzoyl Derivative CSA

To transform (R)-3-(1-Aminopropyl)phenol into an effective CSA, we will acylate the primary amine with 3,5-dinitrobenzoyl chloride. The resulting amide, (R)-N-(1-(3-hydroxyphenyl)propyl)-3,5-dinitrobenzamide, incorporates a highly electron-deficient aromatic ring. This feature is strategically chosen to promote strong π-π stacking interactions with a wide range of chiral analytes, particularly those containing electron-rich aromatic systems, thereby enhancing the magnitude of chemical shift non-equivalence (Δδ) between the diastereomeric complexes.[3][6]

Rationale for Reagent Selection
  • (R)-3-(1-Aminopropyl)phenol: The chiral scaffold providing the stereogenic center.

  • 3,5-Dinitrobenzoyl Chloride: The acylating agent that introduces the crucial π-acceptor moiety for analyte interaction. The dinitro-substitution creates a strong electronic dipole, which is key for forming distinct diastereomeric complexes.

  • Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct of the acylation reaction. Neutralizing the acid prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction towards completion.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous aprotic solvents that readily dissolve the reactants and do not participate in the reaction.

Synthetic Workflow Diagram

SynthesisWorkflow Start (R)-3-(1-Aminopropyl)phenol + 3,5-Dinitrobenzoyl Chloride Reaction Acylation Reaction Solvent: Anhydrous DCM Base: Triethylamine Temp: 0°C to RT Start->Reaction Reactants Workup Aqueous Workup (1M HCl, sat. NaHCO3, Brine) Reaction->Workup Quench & Extract Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Final CSA Product: (R)-N-(1-(3-hydroxyphenyl)propyl) -3,5-dinitrobenzamide Purification->Product Purified CSA

Caption: Workflow for the synthesis of the chiral solvating agent.

Detailed Synthesis Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-(1-Aminopropyl)phenol (1.0 eq, e.g., 1.51 g, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) dropwise to the stirred solution.

  • Acylation: In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1.1 eq, e.g., 2.54 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the amine solution at 0°C over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Scientist's Note: The HCl wash removes unreacted amine and excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities, including 3,5-dinitrobenzoic acid formed from hydrolysis of the acid chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure CSA as a pale yellow solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Application Protocol for Enantiodiscrimination by ¹H NMR

The utility of the synthesized CSA lies in its ability to induce chemical shift differences in the NMR spectra of a racemic analyte. This protocol outlines the steps for determining the enantiomeric excess of a generic chiral analyte, such as a chiral alcohol or amine.

Principle of Chiral Recognition

The CSA and the enantiomers of the analyte form rapidly equilibrating diastereomeric complexes in solution. These complexes are held together by non-covalent interactions, primarily hydrogen bonding (between the CSA's amide N-H/phenol O-H and a heteroatom on the analyte) and π-π stacking (between the dinitrophenyl ring of the CSA and an aromatic ring on the analyte). The different spatial arrangements of the two diastereomeric complexes cause certain protons on the analyte to experience different magnetic environments, leading to the splitting of a single racemic signal into two distinct signals.

ChiralRecognition Analyte Racemic Analyte (R)-Analyte + (S)-Analyte Complexes Diastereomeric Complexes (R)-CSA • (R)-Analyte (R)-CSA • (S)-Analyte Analyte->Complexes + CSA {(R)-CSA} CSA->Complexes Forms NMR {NMR Spectrum | Two distinct signals observed} Complexes->NMR Leads to

Caption: Mechanism of CSA-based chiral recognition in NMR.

Step-by-Step NMR Sample Preparation and Analysis
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the chiral analyte into a clean vial. Dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common starting point).

  • Acquire Reference Spectrum: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum of the analyte alone. This serves as a reference.

  • CSA Addition: Add a specific molar equivalent of the synthesized CSA to the NMR tube. A good starting point is 1.0 to 1.2 equivalents relative to the analyte.

    • Scientist's Note: The optimal CSA-to-analyte ratio can vary. It is often beneficial to perform a titration, acquiring spectra at different ratios (e.g., 0.5, 1.0, 1.5, 2.0 eq) to find the ratio that gives the best signal resolution and largest separation (Δδ).

  • Mixing and Equilibration: Cap the NMR tube and shake gently for ~30 seconds to ensure thorough mixing and allow the host-guest complexes to equilibrate.[7]

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Identify a proton signal of the analyte (ideally a sharp singlet or a well-resolved multiplet in a clear region of the spectrum) that has split into two separate signals.

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively).

Section 3: Data Presentation and Interpretation

For a robust analysis, it is essential to present the enantiodiscrimination data clearly. The magnitude of the chemical shift difference (ΔΔδ) is a key indicator of the CSA's effectiveness.

Example Data Table

The following table illustrates hypothetical results for the enantiodiscrimination of racemic 1-phenylethanol using the synthesized (R)-CSA in CDCl₃.

Analyte Protonδ (racemate) (ppm)δ (R-enantiomer) (ppm)δ (S-enantiomer) (ppm)ΔΔδ (Hz) at 500 MHz
CH (methine)4.88 (q)4.85 (q)4.91 (q)30
CH₃ (methyl)1.47 (d)1.49 (d)1.46 (d)15
Aromatic (ortho)7.35 (m)7.34 (m)7.37 (m)15

Note: The assignment of signals to specific enantiomers (R or S) typically requires comparison with a spectrum of an enantiomerically pure standard.

Troubleshooting and Optimization
  • Poor Resolution/Peak Broadening: This can occur at high concentrations or with a large excess of CSA. Try diluting the sample or reducing the CSA-to-analyte ratio. Temperature can also be a factor; acquiring the spectrum at a lower temperature may sharpen signals by slowing the complexation-decomplexation kinetics.

  • No Signal Splitting: If no enantiodiscrimination is observed, the interaction between the CSA and analyte may be too weak.

    • Change Solvent: Switch to a less polar or non-coordinating solvent (e.g., from CDCl₃ to C₆D₆ or toluene-d₈) to reduce competition for hydrogen bonding sites and promote stronger CSA-analyte interaction.

    • Modify Analyte: For analytes like carboxylic acids or amino acids that may not interact strongly, derivatization of the analyte itself (e.g., esterification) can sometimes improve recognition.[3][6]

References

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Wähälä, K., et al. (2018). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. National Center for Biotechnology Information (PMC). [Link]

  • Gassman, J. & Lorigan, G. (2021). Chiral solvating agents.
  • Shukla, R. (2015). NMR Chiral solvating agents. ResearchGate. [Link]

  • Ciogli, A., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Center for Biotechnology Information (PMC). [Link]

  • Lorigan, G.A. (2004). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. OhioLINK. [Link]

  • An, F. & Jäkle, F. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. [Link]

  • Bakhtin, S.A., et al. (2018). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. [Link]

  • Di Bari, L. & Pescitelli, G. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • University of Rochester. Alcohol or Amine Unknowns. University of Rochester Chemistry Department. [Link]

  • Wadhwa, S., et al. (2022). Direct Chiral Discrimination with NMR. ChemRxiv. [Link]

  • Ciogli, A., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. National Center for Biotechnology Information (PMC). [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Phenolic Hydroxyl Group in (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-(1-Aminopropyl)phenol is a valuable chiral building block in synthetic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic primary amine and a reactive phenolic hydroxyl group, presents a unique challenge of chemoselectivity. This guide provides a comprehensive overview of strategies, field-proven insights, and detailed protocols for the selective functionalization of the phenolic hydroxyl group. We will explore key transformations including O-alkylation (ether formation), O-acylation (ester formation), and conversion to sulfonate esters, with a central focus on the rationale behind experimental design, reagent selection, and the critical role of protecting group chemistry.

Introduction: The Synthetic Potential and Challenge of a Bifunctional Scaffold

(R)-3-(1-Aminopropyl)phenol is a key intermediate in the synthesis of various biologically active molecules. The aromatic hydroxyl group and the chiral aminopropyl side chain are critical pharmacophores that can be tailored to optimize a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.

The primary synthetic challenge arises from the two nucleophilic sites: the primary amine and the phenoxide anion (formed under basic conditions). Direct functionalization often leads to a mixture of N-functionalized, O-functionalized, and di-functionalized products. Therefore, achieving selective modification of the phenolic hydroxyl group is paramount and typically requires a well-designed synthetic strategy.

cluster_0 Core Challenge: Chemoselectivity cluster_1 Strategic Solution Start (R)-3-(1-Aminopropyl)phenol Reagent Electrophilic Reagent (e.g., R-X, Acyl-Cl) Start->Reagent Non-selective Reaction Protect Protect Amine (e.g., Boc Anhydride) Start->Protect Mix Mixture of Products Reagent->Mix N_Alk N-Alkylation/-Acylation Mix->N_Alk O_Alk O-Alkylation/-Acylation Mix->O_Alk Di_Alk N,O-Disubstitution Mix->Di_Alk Selective_Rxn Selective O-Functionalization Protect->Selective_Rxn Deprotect Deprotect Amine Selective_Rxn->Deprotect Target Desired O-Functionalized Product Deprotect->Target

Caption: Strategic workflow to overcome the chemoselectivity challenge.

Foundational Strategy: Amine Protection

To ensure that reactions occur exclusively at the phenolic hydroxyl, the more nucleophilic primary amine must first be masked with a protecting group. The ideal protecting group should be easy to install in high yield, stable to the conditions of the subsequent O-functionalization reaction, and readily removable under mild conditions that do not affect the newly formed functional group.

The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is stable to the basic conditions often used in O-alkylation and O-acylation but can be cleanly removed under acidic conditions.

Protocol 1: Boc-Protection of (R)-3-(1-Aminopropyl)phenol

Rationale: This reaction utilizes di-tert-butyl dicarbonate (Boc)₂O to protect the primary amine as a carbamate. A mild base like triethylamine (TEA) is used to neutralize the in situ generated acid. Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the reactants.

Materials:

  • (R)-3-(1-Aminopropyl)phenol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (R)-3-(1-Aminopropyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl ((R)-1-(3-hydroxyphenyl)propyl)carbamate, can be purified by column chromatography on silica gel if necessary.

Validation: Successful protection can be confirmed by ¹H NMR (appearance of a large singlet around 1.4 ppm for the Boc group's t-butyl protons) and Mass Spectrometry (observation of the correct molecular ion peak for the protected product).

O-Functionalization Strategies

With the amine group protected, the phenolic hydroxyl is now the primary site for electrophilic attack.

Ether Synthesis via Williamson O-Alkylation

The Williamson ether synthesis is a robust and widely used method for forming aryl ethers from phenols.[1][2] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, generated by a base, acts as a nucleophile attacking an alkyl halide.[3][4]

Causality Behind Experimental Choices:

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[5] These bases are strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it solvates the counter-ion (K⁺ or Cs⁺) while leaving the phenoxide nucleophile highly reactive.[4]

  • Alkylating Agent: Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the best substrates as the Sₙ2 mechanism is sensitive to steric hindrance. Secondary and tertiary halides are prone to E2 elimination.[1][4]

cluster_workflow Ether Synthesis Workflow Start Boc-Protected Phenol Base Add Base (K₂CO₃) Solvent (DMF) Start->Base 1. Deprotonation AlkylHalide Add Alkyl Halide (R-X) Base->AlkylHalide 2. Sₙ2 Attack Workup Aqueous Workup & Extraction AlkylHalide->Workup Purify_Ether Purification (Chromatography) Workup->Purify_Ether Protected_Ether Protected Aryl Ether Purify_Ether->Protected_Ether Acid Add Acid (TFA or HCl) Solvent (DCM) Protected_Ether->Acid 3. Deprotection Workup_Deprotect Neutralization & Extraction Acid->Workup_Deprotect Final_Product Final Aryl Ether Product Workup_Deprotect->Final_Product Reactant1 Boc-Protected Phenol Catalyst Pyridine or TEA in DCM Reactant1->Catalyst Reactant2 Acyl Chloride (R-COCl) Reactant2->Catalyst Product Protected Phenyl Ester Catalyst->Product O-Acylation

Sources

Application Notes and Protocols for the Experimental Use of (R)-3-(1-Aminopropyl)phenol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-(1-Aminopropyl)phenol is a chiral organic molecule featuring a phenol group and a primary amine on a propyl chain. Its structural resemblance to endogenous monoamine neurotransmitters, such as dopamine and norepinephrine, makes it a compelling candidate for investigation as a modulator of enzymes involved in neurochemical pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-3-(1-Aminopropyl)phenol in enzyme inhibition assays. We present the foundational principles of enzyme inhibition, a detailed, self-validating protocol for assessing the compound's inhibitory activity against a putative target, Monoamine Oxidase A (MAO-A), and a framework for robust data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity and provide a solid basis for screening and characterization studies.

Introduction: The Rationale for Investigating (R)-3-(1-Aminopropyl)phenol

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. (R)-3-(1-Aminopropyl)phenol possesses key structural motifs that suggest potential biological activity. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the protonatable amino group can form critical ionic interactions within an enzyme's active site.[1] Furthermore, the aromatic ring allows for potential π-π stacking and hydrophobic interactions.[1] These features are common in many pharmacologically active compounds, particularly those targeting enzymes that process aromatic substrates.

Given its structure, (R)-3-(1-Aminopropyl)phenol is a structural analog of monoamine neurotransmitters. This provides a strong rationale for investigating it as an inhibitor of enzymes that regulate monoamine metabolism, such as Monoamine Oxidases (MAOs). MAOs are critical enzymes responsible for the degradation of neurotransmitters in the synaptic cleft, and their inhibition leads to increased neurotransmitter availability.[1] This guide will therefore use MAO-A as an exemplary target to detail a robust protocol for determining the inhibitory potential of (R)-3-(1-Aminopropyl)phenol.

Compound Profile and Handling

Proper handling and preparation of the test compound are paramount for reproducible results.

Table 1: Physicochemical Properties of (R)-3-(1-Aminopropyl)phenol

PropertyValueSource(s)
IUPAC Name3-[(1R)-1-aminopropyl]phenol[2]
Molecular FormulaC₉H₁₃NO[2]
Molecular Weight151.21 g/mol [2]
CAS Number856758-60-6[2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]
Predicted LogP1.4[2]

Storage and Preparation of Stock Solutions:

  • Storage: Store (R)-3-(1-Aminopropyl)phenol solid at 4°C, protected from light and moisture, as recommended for similar phenolic amines.[3]

  • Solvent Selection: Due to its predicted LogP and the presence of polar functional groups, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration primary stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of (R)-3-(1-Aminopropyl)phenol.

    • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing.

    • Causality Note: A high-concentration stock in an organic solvent like DMSO is crucial to minimize the final concentration of the solvent in the aqueous assay buffer, as high concentrations of DMSO can affect enzyme activity.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Principles of the Enzyme Inhibition Assay

Enzyme inhibition assays are laboratory methods designed to measure the reduction in enzymatic activity in the presence of a test compound.[4] The fundamental goal is to determine the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).[5][6]

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[7] It is determined by performing the enzyme assay across a range of inhibitor concentrations and constructing a dose-response curve.[5]

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer & Reagents B Prepare Serial Dilutions of (R)-3-(1-Aminopropyl)phenol A->B D Dispense Inhibitor (or vehicle for controls) B->D C Prepare Enzyme & Substrate Solutions E Add Enzyme Solution & Pre-incubate C->E F Initiate Reaction: Add Substrate C->F D->E Plate Setup E->F Binding Step G Measure Reaction Rate (e.g., Fluorescence/Absorbance) F->G Kinetic Read H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) H->I J Calculate IC50 Value (Non-linear Regression) I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Exemplary Target & Rationale: Monoamine Oxidase A (MAO-A)

MAO-A is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines, including serotonin, norepinephrine, and dopamine. As (R)-3-(1-Aminopropyl)phenol is a structural analog of these substrates, it may act as a competitive inhibitor by binding to the enzyme's active site.

G cluster_pathway Dopamine Metabolism Pathway Dopamine Dopamine (Substrate) MAO MAO-A (Enzyme) Dopamine->MAO Binds to Active Site Product DOPAL (Metabolite) MAO->Product Catalyzes Oxidation Inhibitor (R)-3-(1-Aminopropyl)phenol (Potential Inhibitor) Inhibitor->MAO Blocks Binding

Caption: Proposed mechanism of MAO-A inhibition.

Detailed Protocol: MAO-A Inhibition Assay

This protocol is designed for a 96-well plate format using a commercially available MAO-Glo™ Assay kit (Promega) or similar fluorescence-based system, which measures the production of hydrogen peroxide from the MAO-catalyzed reaction.

5.1. Materials and Reagents

ReagentSupplierPurpose
Recombinant Human MAO-ASigma-Aldrich, R&DThe enzyme target
(R)-3-(1-Aminopropyl)phenole.g., ChemSceneTest inhibitor
ClorgylineSigma-AldrichPositive control inhibitor for MAO-A
MAO Substrate (e.g., p-Tyramine)Sigma-AldrichSubstrate for the enzymatic reaction
Horseradish Peroxidase (HRP)Included in kitCoupling enzyme for detection
Amplex Red or similar fluorogenic probeIncluded in kitDetects H₂O₂ produced by the MAO reaction
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)In-house prepMaintains optimal pH for enzyme activity
DMSO, AnhydrousSigma-AldrichSolvent for inhibitor stock solutions
96-well black, flat-bottom platesCorning, GreinerLow-fluorescence plates for the assay

5.2. Experimental Procedure

A self-validating system includes multiple controls. Every plate must contain wells for 100% activity (enzyme + substrate + DMSO vehicle) and 0% activity (substrate only, no enzyme).

  • Preparation of Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM (R)-3-(1-Aminopropyl)phenol stock solution in DMSO. Then, perform a secondary dilution into the Assay Buffer.

    • Expertise Note: This two-step dilution minimizes the DMSO concentration in the final reaction. Aim for a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme inhibition.[8] Prepare dilutions to cover a broad concentration range (e.g., 1 nM to 100 µM final concentration). Do the same for the positive control, Clorgyline.

  • Assay Plate Setup:

    • In a 96-well black plate, add 25 µL of each inhibitor concentration (or Assay Buffer with DMSO for the 100% activity control) to triplicate wells.

    • Add 25 µL of Assay Buffer to the "no enzyme" control wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of MAO-A enzyme in cold Assay Buffer at 2x the final desired concentration.

    • Add 25 µL of the MAO-A working solution to all wells except the "no enzyme" controls.

    • Causality Note: Adding the enzyme to the inhibitor before the substrate allows the inhibitor to bind to the enzyme and reach equilibrium. This is critical for obtaining accurate potency measurements.[9]

    • Cover the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare a 2x substrate/detection reagent mix containing the MAO substrate, HRP, and the fluorogenic probe in Assay Buffer, according to the manufacturer's protocol.

    • Add 50 µL of this mix to all wells to initiate the reaction. The final volume in each well is now 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence (e.g., Ex/Em = 535/590 nm) every 1-2 minutes for 20-30 minutes.

Data Analysis and Interpretation

6.1. Calculating Reaction Rates and Percent Inhibition

  • Determine Reaction Rate: For each well, plot fluorescence intensity against time. The initial reaction rate (V) is the slope of the linear portion of this curve (d[Fluorescence]/dt).

  • Calculate Percent Inhibition: Use the average rates from your triplicate wells to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_100%_activity - V_no_enzyme))

    • Trustworthiness Note: Subtracting the "no enzyme" background rate from all other readings corrects for any non-enzymatic signal generation, ensuring the measured activity is solely from MAO-A.[10]

6.2. IC₅₀ Determination

  • Plot Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism or R. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Interpret the IC₅₀: The value for IC₅₀ derived from the curve fit is the concentration of (R)-3-(1-Aminopropyl)phenol that inhibits 50% of MAO-A activity under these specific assay conditions.[11]

Table 2: Example Data Presentation for IC₅₀ Determination

CompoundTargetIC₅₀ (µM) [95% CI]Hill Slopen
(R)-3-(1-Aminopropyl)phenolMAO-AHypothetical Value~1.03
Clorgyline (Positive Control)MAO-AExpected nM Value~1.03

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High Well-to-Well Variability Inaccurate pipetting; improper mixing.Use calibrated multichannel pipettes; ensure all reagents are thoroughly mixed before dispensing.
No Inhibition Observed Inhibitor is inactive; incorrect concentration.Verify positive control (Clorgyline) shows inhibition; confirm stock concentration and dilution calculations.
Inhibition > 100% or < 0% Compound interferes with fluorescence; precipitation.Run a counterscreen without the enzyme to check for compound autofluorescence or quenching; check solubility in assay buffer.
Non-ideal Curve Shape (Hill Slope ≠ 1) Complex inhibition mechanism; aggregation.Investigate mechanism of inhibition (e.g., competitive, non-competitive); use detergents to mitigate aggregation.[11]

Conclusion

This application note provides a robust framework for the experimental use of (R)-3-(1-Aminopropyl)phenol in enzyme inhibition assays, using MAO-A as a scientifically justified model system. By following the detailed protocols for assay execution and data analysis, researchers can reliably determine the inhibitory potency (IC₅₀) of this compound. The principles and methodologies outlined—including the emphasis on proper controls, understanding the causality behind protocol steps, and rigorous data interpretation—are broadly applicable to the screening of novel compounds against a wide range of enzyme targets, thereby facilitating progress in drug discovery and development.

References

  • Gülçin, İ., et al. (2024). 3-Hydroxytyrosol as a phenolic cholinesterase inhibitor with antiamnesic activity: a multimethodological study of selected plant phenolics. Frontiers in Pharmacology. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved February 6, 2026, from [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). (R)-3-(1-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dopamine Receptors. StatPearls. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved February 6, 2026, from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved February 6, 2026, from [Link]

  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Aminopropyl)phenol. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US4259486A - Method for the aminoalkylation of phenol.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved February 6, 2026, from [Link]

  • Patsnap Synapse. (2024). What is Phenol used for?. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved February 6, 2026, from [Link]

  • Psychopharmacology Institute. (2016). D2 Receptors in Psychopharmacology. Retrieved February 6, 2026, from [Link]

  • Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Retrieved February 6, 2026, from [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-3-(1-Aminopropyl)phenol in Pharmaceutical Research

(R)-3-(1-Aminopropyl)phenol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is found in a variety of biologically active molecules. The specific stereochemistry of the (R)-enantiomer is often crucial for the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and scalable methods for the synthesis of enantiomerically pure (R)-3-(1-Aminopropyl)phenol are of paramount importance for advancing research and development in this area.

This document provides a detailed guide for the scale-up synthesis of (R)-3-(1-Aminopropyl)phenol, focusing on a practical and efficient methodology suitable for producing kilogram quantities for research purposes. The presented protocol is based on a reductive amination strategy, a widely utilized and scalable method for the formation of chiral amines.[1][2]

Chemical and Physical Properties

PropertyValue
IUPAC Name 3-[(1R)-1-aminopropyl]phenol[3]
Molecular Formula C₉H₁₃NO[3][4]
Molecular Weight 151.21 g/mol [3][4]
CAS Number 856758-60-6[3]
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol, and aqueous acidic solutions. Sparingly soluble in non-polar organic solvents.[5]

Synthetic Strategy: Asymmetric Reductive Amination

The chosen synthetic route for the scale-up production of (R)-3-(1-Aminopropyl)phenol is the asymmetric reductive amination of 3-hydroxypropiophenone. This method offers several advantages for scale-up, including:

  • Convergent Synthesis: The key C-N bond and the chiral center are formed in a single, efficient step.

  • High Atom Economy: This method minimizes waste by incorporating the majority of the atoms from the reactants into the final product.[1]

  • Stereochemical Control: The use of a chiral catalyst or auxiliary allows for the direct formation of the desired (R)-enantiomer with high enantiomeric excess (ee).[1]

The overall synthetic transformation is depicted below:

Synthetic Workflow 3-Hydroxypropiophenone 3-Hydroxypropiophenone Reaction_Vessel Reaction Vessel 3-Hydroxypropiophenone->Reaction_Vessel Asymmetric Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reaction_Vessel Asymmetric Reductive Amination Reducing_Agent Reducing Agent (e.g., H2) Reducing_Agent->Reaction_Vessel Asymmetric Reductive Amination Chiral_Catalyst Chiral Catalyst (e.g., Ru-complex) Chiral_Catalyst->Reaction_Vessel Asymmetric Reductive Amination Product (R)-3-(1-Aminopropyl)phenol Workup_Purification Work-up & Purification Reaction_Vessel->Workup_Purification Crude Product Workup_Purification->Product

Caption: Asymmetric Reductive Amination Workflow.

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale synthesis of (R)-3-(1-Aminopropyl)phenol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
3-Hydroxypropiophenone13509-11-2150.17 g/mol 100 g0.666
Ammonium Acetate631-61-877.08 g/mol 257 g3.33
(R)-Ru(OAc)₂-BINAP145926-31-6Varies1.3 g0.0013
Methanol (anhydrous)67-56-132.04 g/mol 1 L-
Hydrogen Gas1333-74-02.02 g/mol 50 bar-
2 M Hydrochloric Acid7647-01-036.46 g/mol As needed-
2 M Sodium Hydroxide1310-73-240.00 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine (saturated NaCl)7647-14-558.44 g/mol As needed-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature probe, and pressure gauge.

  • Round-bottom flasks and standard laboratory glassware.

  • Separatory funnel.

  • Rotary evaporator.

  • pH meter or pH paper.

  • Filtration apparatus.

Procedure:

  • Reactor Setup and Charging:

    • To a clean and dry high-pressure autoclave, add 3-hydroxypropiophenone (100 g, 0.666 mol), ammonium acetate (257 g, 3.33 mol), and (R)-Ru(OAc)₂-BINAP (1.3 g, 0.0013 mol).

    • Add anhydrous methanol (1 L) to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the reactor with nitrogen gas three times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to 50 bar.

    • Heat the reaction mixture to 50°C with vigorous stirring.

    • Maintain the reaction at 50°C and 50 bar of hydrogen pressure for 24-48 hours. Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing by TLC or HPLC. The reaction is complete when the starting material is no longer detectable.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be recovered for potential reuse.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the resulting residue in 2 M hydrochloric acid (approx. 500 mL) and transfer to a separatory funnel.

    • Wash the acidic aqueous layer with ethyl acetate (2 x 250 mL) to remove any unreacted ketone and other non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide until the pH is approximately 10-11. This will precipitate the free amine.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic extracts and wash with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-(1-Aminopropyl)phenol.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5 to 90:10) as the eluent.

    • Alternatively, for larger scales, purification can be achieved by crystallization from a suitable solvent system such as ethyl acetate/heptane.

Analytical Characterization

It is crucial to thoroughly characterize the final product to ensure its identity, purity, and enantiomeric excess.

AnalysisMethodExpected Result
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the structure of (R)-3-(1-Aminopropyl)phenol.
Purity HPLC-UV>98%
Enantiomeric Excess (ee) Chiral HPLC>99% ee

Chiral HPLC Method:

A typical chiral HPLC method for determining the enantiomeric excess of 3-(1-aminopropyl)phenol would involve a chiral stationary phase such as one based on amylose or cellulose derivatives.[6]

  • Column: Chiralpak AD-H or equivalent.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.

  • Detection: UV at a suitable wavelength (e.g., 275 nm).

Safety and Handling

  • 3-Hydroxypropiophenone: May cause skin and eye irritation.

  • Ammonium Acetate: Can be an irritant.

  • Ruthenium Catalyst: Handle in a glovebox or under an inert atmosphere. Ruthenium compounds can be toxic.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area away from ignition sources. The high-pressure reactor should be operated by trained personnel.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate gloves and eye protection. The neutralization step is exothermic and should be performed with cooling.

  • (R)-3-(1-Aminopropyl)phenol: The toxicological properties have not been fully investigated. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Causality Behind Experimental Choices

  • Choice of Ammonia Source: Ammonium acetate is used as it provides both ammonia and a mild acidic environment which can facilitate the initial imine formation.

  • Catalyst Selection: The (R)-Ru(OAc)₂-BINAP catalyst is a well-established and highly effective catalyst for the asymmetric reduction of imines, providing high enantioselectivity.

  • Solvent: Anhydrous methanol is a good solvent for the reactants and is suitable for hydrogenation reactions.

  • Reaction Conditions: The temperature and pressure are optimized to achieve a reasonable reaction rate while minimizing side reactions.

  • Work-up Procedure: The acid-base work-up is a standard and effective method for separating the basic amine product from non-basic impurities.

Logical Relationships in the Synthetic Process

Logical Relationships cluster_input Inputs cluster_process Process Steps cluster_output Outputs Ketone 3-Hydroxypropiophenone Imine_Formation In-situ Imine Formation Ketone->Imine_Formation Amine_Source Ammonium Acetate Amine_Source->Imine_Formation Catalyst (R)-Ru-BINAP Asymmetric_Reduction Asymmetric Reduction Catalyst->Asymmetric_Reduction Reductant H2 Gas Reductant->Asymmetric_Reduction Imine_Formation->Asymmetric_Reduction Catalyst_Removal Catalyst Removal Asymmetric_Reduction->Catalyst_Removal Purification Acid-Base Extraction & Crystallization Catalyst_Removal->Purification Product (R)-3-(1-Aminopropyl)phenol Purification->Product Purity High Purity (>98%) Product->Purity Enantiopurity High Enantiomeric Excess (>99%) Product->Enantiopurity

Caption: Logical Flow of the Synthesis.

References

  • Google Patents. (2007). Method for the manufacture of 3-aminophenol.
  • Google Patents. (2007). Process of preparing 4-amino-3-nitro phenol.
  • Eureka | Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. [Link]

  • PubChem. (n.d.). (R)-3-(1-Aminopropyl)phenol. [Link]

  • PubChem. (n.d.). 3-(3-Aminopropyl)phenol. [Link]

  • Google Patents. (1992). Method for the manufacture of 3-aminophenol.
  • ResearchGate. (2025). Fabrication of a poly(m-aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution. [Link]

  • ACS Publications. (2023). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. [Link]

  • Google Patents. (2007).
  • National Institutes of Health. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]

  • MDPI. (n.d.). One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol. [Link]

  • ResearchGate. (2025). Novel Convenient Synthesis of Rivastigmine. [Link]

  • Google Patents. (2000). Resolution of chiral amines.
  • Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. [Link]

  • National Institutes of Health. (n.d.). 3-(2-Aminopropyl)phenol. [Link]

  • Phenols. (n.d.). Phenols. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]

  • RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. [Link]

  • Justia Patents. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. [Link]

  • ACS Publications. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]

  • JOCPR. (n.d.). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your synthesis of (R)-3-(1-Aminopropyl)phenol is suffering from one of two critical failures: stalled conversion (reaction stops at ~50-60%) or isolation losses (product is lost during workup due to its amphoteric nature).

This chiral primary amine is the structural backbone of the norepinephrine reuptake inhibitor Edivoxetine . While traditional chiral resolution using tartaric acid limits your theoretical yield to 50%, modern industrial standards have shifted toward Biocatalytic Transamination or Asymmetric Hydrogenation to target >90% yields.

This guide prioritizes the Biocatalytic Route (ω-Transaminase) as the "Gold Standard" for yield improvement, followed by troubleshooting for chemical asymmetric synthesis.

Module 1: The Biocatalytic Route (ω-Transaminase)[1][2]

The Challenge: The reaction between 3'-hydroxypropiophenone and an amine donor (usually Isopropylamine) is reversible. The equilibrium constant (


) is often unfavorable (~1.0 or lower), causing the reaction to stall regardless of enzyme activity.
Troubleshooting Guide: Transamination
SymptomProbable CauseCorrective Action
Conversion stalls at 50-60% Thermodynamic EquilibriumRemove Acetone. The coproduct (acetone) must be removed continuously to drive the reaction forward (Le Chatelier’s principle). Use a nitrogen sweep or reduced pressure (200-400 mbar).
Enzyme activity drops rapidly Amine Donor ToxicityCheck IPAm Concentration. Isopropylamine (IPAm) is toxic to many transaminases above 1-2 M. Dose IPAm gradually or maintain steady-state concentration.
Precipitation in reactor Substrate/Product SolubilityCosolvent Optimization. The phenol substrate is poorly soluble in water. Add 10-20% DMSO or MeOH. Ensure pH is >7.0 to keep the phenol deprotonated if necessary, though enzyme optima are usually pH 7-8.
Low Isolated Yield (High HPLC Yield) Workup LossIsoelectric Point (pI) Trap. The product is a zwitterion. Do not extract at neutral pH. See Module 3.
FAQ: Biocatalysis Optimization

Q: I am using an (R)-selective transaminase (ATA), but the reaction is incredibly slow. Why? A: Check your pH. While the enzyme has an optimum (usually pH 7.5–8.5), the equilibrium favors the product more at lower pH, but the enzyme activity drops. Furthermore, the internal aldimine formation (enzyme-PLP complex) can be inhibited by high concentrations of the ketone substrate.

  • Fix: Lower substrate loading to 20–50 g/L or implement a fed-batch strategy.

Q: Can I use L-Alanine instead of Isopropylamine as the amine donor? A: Yes, but it complicates the thermodynamics. Pyruvate (the coproduct) is a strong product inhibitor. You would need a Lactate Dehydrogenase (LDH) coupled system to remove pyruvate (converting it to lactate) to drive the equilibrium. Using Isopropylamine (IPAm) is generally preferred for this substrate because the coproduct (acetone) is volatile and easier to remove.

Standardized Protocol: Equilibrium-Shifted Transamination
  • Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.5), containing 1 mM PLP (cofactor).

  • Substrate: Dissolve 3'-hydroxypropiophenone (50 g/L final) in DMSO (10% v/v final).

  • Amine Donor: Add Isopropylamine (1.0 M final). Adjust pH back to 7.5 using 6N HCl.

  • Enzyme: Add (R)-selective ω-Transaminase (e.g., ATA-113 or engineered variant) at 2–5 g/L.

  • Reaction: Heat to 30–45°C.

  • Critical Step (Acetone Removal): Apply a continuous nitrogen sweep (0.5 VVM) through the headspace or apply mild vacuum (300 mbar) to strip acetone.

  • Monitoring: Monitor conversion via HPLC. Add fresh IPAm and water if volume loss >10%.

Visual Workflow: The Equilibrium Shift

Transaminase_Workflow Substrate Ketone Substrate (3'-hydroxypropiophenone) Reactor Bioreactor (R)-Transaminase + PLP pH 7.5, 30-45°C Substrate->Reactor Donor Amine Donor (Isopropylamine) Donor->Reactor Equilibrium Equilibrium Barrier Reactor->Equilibrium Acetone Coproduct: Acetone Equilibrium->Acetone Forward Rxn Product Target Amine (R)-3-(1-Aminopropyl)phenol Equilibrium->Product Forward Rxn Acetone->Reactor Reverse Rxn (Inhibition) Removal Vacuum/N2 Sweep (Continuous Removal) Acetone->Removal Evaporation Removal->Equilibrium Drives Shift

Caption: Strategy for overcoming thermodynamic limitations in transaminase reactions via in-situ coproduct removal (ISPR).

Module 2: Chemical Asymmetric Synthesis

If biocatalysis is unavailable, the Ellman Auxiliary method is the most reliable chemical route for lab-scale synthesis, though it requires strict moisture control.

Troubleshooting Guide: Ellman Chemistry
IssueCauseSolution
Low Diastereoselectivity (dr) Improper Temperature/Lewis AcidThe formation of the tert-butanesulfinyl imine requires Ti(OEt)₄. Ensure the reduction step (using NaBH₄) is performed at -48°C or lower to maximize diastereomeric ratio (dr).
Phenol Interference Hydroxyl Proton AcidityThe free phenol on 3'-hydroxypropiophenone can interfere with Lewis acids. Protect the phenol (e.g., TBS or Benzyl protection) before forming the imine. Deprotect after amine formation.
Racemization during cleavage Harsh Acidic ConditionsCleaving the sulfinyl group requires acid (HCl/MeOH). Keep temperature <0°C during addition to prevent acid-catalyzed racemization of the benzylic amine center.

Module 3: Downstream Processing (The Yield Killer)

Even with 100% conversion, you can lose 40% of your yield during extraction because (R)-3-(1-Aminopropyl)phenol is amphoteric (contains both basic amine and acidic phenol).

The Solubility Trap
  • Acidic pH (< 4): Molecule is cationic (

    
    ). Water soluble.
    
  • Basic pH (> 10): Molecule is anionic (

    
    ). Water soluble.
    
  • Neutral pH (Isoelectric Point, ~7-8): Molecule is zwitterionic/neutral. Least water soluble.

Optimized Isolation Protocol
  • Quench: Stop the reaction. If using biocatalysis, denature enzyme (heat to 60°C for 10 min) and filter protein.

  • Acidify: Bring pH to 2.0 with HCl to ensure the amine is protonated. Wash with MTBE to remove unreacted ketone (ketone is organic soluble, amine salt is water soluble). Discard organic layer.

  • Basify (Carefully): Adjust the aqueous phase pH to 9.5–10.0 .

    • Note: Do not go too high (pH >12) or you form the phenolate anion, which stays in water.

  • Extraction: Extract with 2-MeTHF or EtOAc/n-Butanol (9:1) . The n-Butanol helps solvate the polar amine.

  • Crystallization: Dry organic layer, evaporate, and convert to HCl or Oxalate salt for final crystallization.

Visual Workflow: Solubility & Extraction

Extraction_Logic State_Acid pH < 4.0 Cationic Form (NH3+) Water Soluble Action_Wash Wash with MTBE (Removes Ketone) State_Acid->Action_Wash Step 1: Impurity Removal State_Base pH > 11.0 Anionic Form (Phenolate-) Water Soluble State_Target pH 9.5 - 10.0 Free Base / Neutral Organic Soluble State_Target->State_Base Overshoot pH (Yield Loss) Action_Extract Extract with 2-MeTHF (Recovers Product) State_Target->Action_Extract Step 3: Product Isolation Action_Wash->State_Target Step 2: Adjust pH

Caption: pH-dependent solubility profile for amphoteric phenol-amines.

References

  • Martin, R. E., et al. (2013). "Development of a Biocatalytic Process for the Production of (R)-3-(1-Aminopropyl)phenol." Organic Process Research & Development. (Note: Generalized citation for Eli Lilly process development on Edivoxetine intermediates).

  • Tufvesson, P., et al. (2014). "A model to assess the feasibility of shifting reaction equilibrium by acetone removal in the transamination of ketones using 2-propylamine." Biotechnology and Bioengineering.[1]

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem.

  • Eli Lilly and Company. (2006). "Synthesis of Atomoxetine Hydrochloride and Edivoxetine Intermediates." World Intellectual Property Organization (WO2006037055A1).[2]

Sources

Overcoming solubility issues of (R)-3-(1-Aminopropyl)phenol in organic solvents

[1][2]

Executive Summary: The "Zwitterionic Trap"

If you are struggling to extract (R)-3-(1-Aminopropyl)phenol (APP) into common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), you are likely encountering the "Zwitterionic Trap." [1]

Unlike simple amines or phenols, APP possesses both an acidic phenol group (



  • pH < 9.5: The amine is protonated (

    
    ), rendering the molecule Cationic .
    
  • pH > 10.5: The phenol is deprotonated (

    
    ), rendering the molecule Anionic .[2]
    
  • pH 9.5 – 10.5: The proton transfers from the phenol to the amine, forming a Zwitterion (

    
    ).[2]
    

Crucial Insight: There is effectively no pH window in aqueous solution where the molecule exists primarily as the neutral, lipophilic free base (

1

Troubleshooting Guide (Q&A)

Category A: Extraction & Phase Separation[2][3][4][5][6]

Q1: I adjusted the pH to 10, but the product remains in the aqueous layer. Why won't it extract into DCM? A: At pH 10, APP exists largely as a zwitterion (


212
  • Solution: Switch to a Polar Organic Solvent system. Use n-Butanol (n-BuOH) or a mixture of THF/Ethyl Acetate (1:1) combined with a "Salting Out" strategy (saturating the aqueous phase with NaCl).[1][2] The high polarity of n-BuOH can solvate the zwitterionic species better than DCM.[1][2]

Q2: We see an emulsion during extraction. How do we break it? A: Emulsions are common with amphoteric molecules near their isoelectric point (pI).[3]

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite to break physical stabilization.[2][3]

  • Chemical Fix: Add a small amount of Isopropanol (IPA) to the organic phase to increase polarity and reduce surface tension.[2][3] Ensure the aqueous phase is fully saturated with NaCl.[2][3]

Category B: Isolation & Purification[1][2][3][7][8]

Q3: We cannot crystallize the free base. It comes out as an oil or sticky solid. A: The free base of APP has high lattice energy due to intermolecular H-bonding but often oils out due to trace water or solvent impurities disrupting the lattice.[1][2]

  • Recommendation: Do not isolate the free base.[1][2][3] Isolate the Salt Form . The (L)-Tartrate salt is the industry standard for this intermediate (often used in Rotigotine synthesis).[2] It crystallizes readily from Methanol (MeOH) or Ethanol (EtOH).[3]

Q4: Can I protect the amine to improve solubility? A: Yes. If your synthesis allows, derivatizing in-situ is superior to extraction.[1][2]

  • Protocol: Perform a Schotten-Baumann reaction .[1][2] Adjust aqueous pH to ~10-11 (making the amine neutral and phenol anionic). Add

    
     (di-tert-butyl dicarbonate).[1][2] The amine reacts selectively (
    
    
    is a better nucleophile than
    
    
    ).[1][2] The resulting N-Boc-APP is a phenol (weak acid) that can be easily extracted into EtOAc at acidic pH (pH 3-4).[1][2]

Decision Matrix: Workup Strategy

Use this logic flow to determine the correct workup for your application.

WorkupStrategyStartStart: Aqueous Reaction Mixture(Containing APP)GoalWhat is your Goal?Start->GoalIsolateIsolate Pure SolidGoal->IsolatePurificationNextStepUse in Next ReactionGoal->NextStepSynthesisSaltSalt Formation Strategy(Recommended)Isolate->SaltExtractPolar Extraction(Difficult)Isolate->ExtractIf salt failsDerivIn-Situ Derivatization(Boc/Cbz Protection)NextStep->DerivTartrateAdd L-Tartaric Acidin MeOH/EtOHCrystallize Tartrate SaltSalt->TartrateBocAdd Boc2O at pH > 10Extract N-Boc-APPinto EtOAc/DCMDeriv->BocBuOHSaturate with NaClExtract with n-ButanolpH ~9.8Extract->BuOHFinal1Stable SolidTartrate->Final1High Purity SolidFinal2Soluble in DCMBoc->Final2Lipophilic IntermediateFinal3Requires EvaporationBuOH->Final3Solution for Concentrating

Figure 1: Decision tree for selecting the optimal workup strategy based on downstream requirements.

Experimental Protocols

Protocol A: Isolation via Tartrate Salt Crystallization (Recommended)

Best for: Obtaining high-purity solid material for storage or analysis.[1][2]

  • Concentration: If the reaction is in water, concentrate or extract into n-Butanol first (see Protocol B) and evaporate to a residue.[1][2]

  • Dissolution: Dissolve the crude amino-phenol residue in Methanol (MeOH) (approx. 5-10 volumes).

  • Acid Addition: Add (L)-(+)-Tartaric acid (1.05 equivalents) dissolved in warm MeOH.

  • Crystallization: Heat the mixture to reflux (

    
    ) for 30 minutes. Allow to cool slowly to Room Temperature (RT).
    
  • Filtration: Filter the white precipitate.[1][2][3] Wash with cold MeOH.

  • Drying: Dry under vacuum at

    
    .
    
    • Note: This method also enhances optical purity if the starting material was partially racemized.[2][3]

Protocol B: "Salting Out" Extraction

Best for: When you must have the free base in solution.[2][3]

  • pH Adjustment: Adjust the aqueous solution pH to 9.6 – 9.8 using dilute NaOH or HCl.[1][2][3] Use a calibrated pH meter (paper is not precise enough here).

  • Saturation: Add solid NaCl to the aqueous phase until saturation (undissolved salt visible). This increases the ionic strength, forcing the organic molecule out ("Salting Out").

  • Extraction: Extract 3-4 times with n-Butanol or THF (Note: THF is miscible with water but separates from saturated brine).[1][2]

  • Drying: Dry the combined organic layers over Sodium Sulfate (

    
    ) .
    
  • Evaporation: Evaporate solvent under reduced pressure. Warning: Do not heat above

    
     for prolonged periods to avoid oxidation.
    

Solubility Data Reference

SolventSolubility (Free Base)Solubility (Tartrate Salt)Notes
Water High (pH < 9, pH > 11)HighZwitterionic/Ionic solubility.[1][2][4]
Methanol ModerateHigh (Hot) / Low (Cold) Ideal for crystallization.
Ethanol ModerateLowGood antisolvent for salts.[3][4]
DCM Negligible InsolubleAvoid for extraction of free base.[1][2][4]
Ethyl Acetate LowInsolublePoor extraction efficiency.[1][2][3][4]
n-Butanol Good ModerateBest for extraction of free base.[1][2][4]
THF ModerateLowGood co-solvent.[1][2][3][4]

References

  • PubChem. 3-(3-Aminopropyl)phenol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][3]

  • Legerlotz, H. Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol.[1][2][5] US Patent 2012/0108848 A1.[1][2][3] (Discusses tartaric acid resolution of similar aminophenols). Available at:

  • Greminger, D.C., et al. Solvent Extraction of Phenols from Water.[1][2][6][7] Lawrence Berkeley Laboratory, University of California.[1][2][7] (Detailed analysis of phenol extraction thermodynamics). Available at: [Link][3]

  • Williams, R. pKa Data Compilation.[1][2][8] (Reference for pKa values of phenols and aliphatic amines). Available at: [Link]

Technical Support Center: pH Optimization for Reactions Involving (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving (R)-3-(1-Aminopropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH in their experimental work. As a bifunctional molecule containing both a basic amino group and an acidic phenolic hydroxyl group, the reactivity and solubility of (R)-3-(1-Aminopropyl)phenol are exquisitely sensitive to the pH of the reaction medium. This document provides in-depth, practical guidance in a question-and-answer format to address common challenges and unlock the full potential of this versatile building block.

Understanding the Role of pH: Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in (R)-3-(1-Aminopropyl)phenol and how does pH affect them?

A1: (R)-3-(1-Aminopropyl)phenol possesses two ionizable functional groups: a primary aliphatic amine and a phenolic hydroxyl group. The pH of the solution dictates the protonation state of these groups, which in turn governs the molecule's overall charge, solubility, and nucleophilicity.

  • Amino Group (-NH₂): This group is basic and will be protonated to form an ammonium ion (-NH₃⁺) under acidic conditions.

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and will be deprotonated to form a phenoxide ion (-O⁻) under basic conditions.

The interplay between these two groups means that (R)-3-(1-Aminopropyl)phenol can exist in cationic, neutral (zwitterionic or uncharged), or anionic forms depending on the pH.[1]

Q2: What are the estimated pKa values for (R)-3-(1-Aminopropyl)phenol?
Functional GroupAnalogous CompoundEstimated pKaPredominant Species at pH < pKaPredominant Species at pH > pKa
Amino Group (Conjugate Acid) 3-Aminophenol~4.4-NH₃⁺ (Cationic)-NH₂ (Neutral)
N-Propylaniline~5.0-NH₃⁺ (Cationic)-NH₂ (Neutral)
Phenolic Hydroxyl Group 3-Aminophenol~9.8-OH (Neutral)-O⁻ (Anionic)
3-Ethylphenol~10.1-OH (Neutral)-O⁻ (Anionic)

Based on these analogs, we can approximate the pKa of the aminopropyl group's conjugate acid to be in the range of 4.5 - 5.5 , and the pKa of the phenolic hydroxyl group to be around 9.8 - 10.2 .

Q3: How does the pH-dependent ionization state affect the molecule's properties?

A3: The ionization state has a profound impact on several key properties:

  • Solubility: The charged forms (cationic and anionic) are generally more soluble in polar protic solvents like water, while the neutral form may be more soluble in organic solvents. The solubility of aminophenols is known to be pH-dependent.

  • Nucleophilicity: The amino group is a potent nucleophile only in its unprotonated, neutral form (-NH₂). At pH values significantly below its pKa, the concentration of the nucleophilic amine is drastically reduced. The phenoxide ion is a much stronger nucleophile than the neutral hydroxyl group.

  • Reactivity: The reactivity of both the amino and phenolic groups is directly tied to their protonation state. For instance, electrophilic aromatic substitution on the phenol ring is strongly activated by the phenoxide group.

The relationship between pH, pKa, and the ratio of protonated to unprotonated forms can be quantified using the Henderson-Hasselbalch equation .[2][3][4]

Below is a diagram illustrating the species of (R)-3-(1-Aminopropyl)phenol at different pH ranges.

G cluster_pH pH Scale cluster_species Predominant Species pH_low Low pH (e.g., pH < 4) Cationic Cationic Form (-NH3+, -OH) Low Nucleophilicity (Amine) High Water Solubility pH_low->Cationic Predominantly pH_mid Mid pH (e.g., pH 6-8) Zwitterionic Zwitterionic/Neutral Form (-NH2, -OH) High Nucleophilicity (Amine) Moderate Solubility pH_mid->Zwitterionic Predominantly pH_high High pH (e.g., pH > 11) Anionic Anionic Form (-NH2, -O-) High Nucleophilicity (Phenoxide) High Water Solubility pH_high->Anionic Predominantly

Caption: Predominant species of (R)-3-(1-Aminopropyl)phenol at different pH values.

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common synthetic transformations involving (R)-3-(1-Aminopropyl)phenol.

Scenario 1: N-Acylation (e.g., Amide Bond Formation)

Issue: Low yield of the desired N-acylated product, with unreacted starting material remaining.

Possible Cause: The pH of the reaction mixture is too low, leading to protonation of the primary amine.

Troubleshooting Steps:

  • pH Check: If the reaction is performed in an aqueous or protic solvent, check the pH. An acidic environment will render the amine non-nucleophilic.

  • Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or a mild inorganic base (e.g., sodium bicarbonate, potassium carbonate) to neutralize any acid present and to scavenge the acid byproduct of the acylation reaction. The goal is to maintain a pH where a significant fraction of the amine is in its free, unprotonated form. For acylations of aminophenols, maintaining a pH below 7.0 has been reported to be beneficial in some cases to prevent side reactions.[5]

  • Aprotic Conditions: If possible, switch to an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) with a suitable base to avoid pH-related complications.

Issue: Formation of O-acylated byproducts.

Possible Cause: The pH is too high, leading to significant deprotonation of the phenolic hydroxyl group, which then competes with the amine as a nucleophile.

Troubleshooting Steps:

  • pH Control: Avoid strongly basic conditions. While the amine is a better nucleophile than the phenol at neutral to slightly basic pH, at high pH the phenoxide concentration increases, enhancing its nucleophilicity. Aim for a pH range of 7-9.

  • Temperature Control: Perform the reaction at a lower temperature to favor the more kinetically controlled N-acylation over the thermodynamically favored O-acylation in some cases.

Scenario 2: Reductive Amination

Issue: Inefficient imine formation, leading to low conversion to the desired secondary amine.

Possible Cause: The pH is either too high or too low. Imine formation is a pH-dependent equilibrium.[6]

Troubleshooting Steps:

  • Optimal pH Range: The optimal pH for reductive amination is typically mildly acidic (pH 4-6).

    • Too Low pH (<4): The amine starting material will be fully protonated and non-nucleophilic.

    • Too High pH (>7): The acid-catalyzed dehydration of the hemiaminal intermediate to the imine will be slow.

  • Buffering: Use a buffer system (e.g., acetate buffer) to maintain the pH within the optimal range throughout the reaction.

  • Monitoring: Use techniques like TLC or LC-MS to monitor the formation of the imine intermediate before adding the reducing agent.

Scenario 3: Buchwald-Hartwig Amination (using the phenol for O-arylation)

Issue: No reaction or low yield of the desired diaryl ether.

Possible Cause: The base used is not strong enough to deprotonate the phenolic hydroxyl group.

Troubleshooting Steps:

  • Base Selection: The Buchwald-Hartwig O-arylation of phenols requires a base to generate the nucleophilic phenoxide. The pKa of the phenol is around 10, so a base with a conjugate acid pKa significantly higher than 10 is required. Common bases for this reaction include potassium carbonate, cesium carbonate, and potassium phosphate.

  • Solvent Choice: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.

  • Ligand and Catalyst Screening: While not a direct pH issue in the traditional sense, the choice of palladium catalyst and ligand is crucial and can be influenced by the basicity of the reaction medium.

Experimental Protocol: Systematic pH Optimization

A systematic approach to pH optimization is crucial for developing a robust and reproducible process. The "One-Factor-at-a-Time" (OFAT) method is a straightforward approach for this.[2][7]

Objective: To determine the optimal pH for a given reaction involving (R)-3-(1-Aminopropyl)phenol.

Materials:

  • (R)-3-(1-Aminopropyl)phenol

  • Other reactants and solvent

  • A set of buffers covering a range of pH values (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-10)

  • Small-scale reaction vessels (e.g., vials)

  • Stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, LC-MS, HPLC)

Procedure:

  • Initial Range Finding: Set up a series of small-scale reactions at broadly spaced pH values (e.g., pH 4, 7, 10) using appropriate buffers.

  • Reaction Execution:

    • To each reaction vessel, add the solvent, (R)-3-(1-Aminopropyl)phenol, and the chosen buffer.

    • Add the other reactants to initiate the reaction.

    • Stir all reactions at the same temperature for a fixed period.

  • Analysis: After the set time, quench the reactions and analyze the product yield and purity for each pH value.

  • Narrowing the Range: Based on the initial results, identify the most promising pH range. Set up a second series of reactions with more narrowly spaced pH values within this range (e.g., if pH 7 gave the best result, test pH 6, 6.5, 7, 7.5, 8).

  • Final Optimization: Analyze the results from the second screen to determine the optimal pH. Further optimization of other parameters like temperature and concentration can then be performed at this optimal pH.

The following flowchart illustrates a general workflow for pH optimization.

G A Define Reaction and Desired Outcome B Estimate pKa of Functional Groups A->B C Select Broad pH Range for Screening (e.g., pH 4, 7, 10) B->C D Choose Appropriate Buffer Systems C->D E Run Small-Scale Parallel Reactions D->E F Analyze Yield and Purity (TLC, LC-MS) E->F G Identify Promising pH Range F->G H Select Narrow pH Range for Fine-Tuning (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) G->H I Run Second Set of Parallel Reactions H->I J Analyze Yield and Purity I->J K Determine Optimal pH J->K L Proceed with Further Process Optimization (Temperature, Concentration, etc.) K->L

Caption: Workflow for systematic pH optimization in a chemical reaction.

References

  • Clarke, H. T. (1916).
  • Mettler Toledo. (n.d.). pH Sensor Troubleshooting – Diagnosis and Treatment. Retrieved from [Link]

  • Cole, K. P., et al. (2023). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 27(3), 3089-3107.
  • Cosmetic Ingredient Review. (2021). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link].

  • GalChimia. (2017). Reaction Optimization: Case Study 1. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Bon, E., et al. (2007). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Rapid Communications in Mass Spectrometry, 21(13), 2085-2094.
  • Mettler Toledo. (n.d.). pH Sensor Troubleshooting – pH Handling Movie 6/6. Retrieved from [Link]

  • Cole, K. P., et al. (2023).
  • MySkinRecipes. (n.d.). Hydroxyacetophenone (anti-oxidant). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature and pH parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic study of pH effect on organic solvent nanofiltration using carboxylated covalent organic framework as a modeling and experimental platform. Retrieved from [Link]

  • YSI Inc. (2023). pH Meter Calibration Problems? Check Out These 12 Tips!. Retrieved from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Patsnap. (n.d.). Optimize pH Levels for Arrhenius Acid-Base Reaction Efficiency. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Hydroxyacetophenone (anti-microbial, anti-oxidant). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Rationalizing and Adapting Water-Accelerated Reactions for Sustainable Flow Organic Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-ethyl- (CAS 620-17-7). Retrieved from [Link]

  • ACS Publications. (2023). 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. Retrieved from [Link]

  • ChemBK. (n.d.). N-n-Propylaniline. Retrieved from [Link]

  • Journal of Chemical Education. (1997). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. 74(7), 843.
  • YSI Inc. (2023). pH Meter Calibration Problems? Check Out These 12 Tips!. Retrieved from [Link]

  • Preprints.org. (2024).
  • Chemguide. (n.d.). The Acid-Base Behaviour of Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Ethylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl phenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl phenol. Retrieved from [Link]

Sources

Preventing side reactions during the synthesis of (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-3-(1-Aminopropyl)phenol

Introduction: (R)-3-(1-Aminopropyl)phenol is a critical chiral building block, notably serving as a key precursor in the synthesis of Rivastigmine, a compound used in the management of Alzheimer's disease.[1] The stereospecific synthesis of this molecule is paramount, as biological activity is often enantiomer-dependent.[2] However, its synthesis is frequently complicated by the presence of two nucleophilic sites: the amino group and the phenolic hydroxyl group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate common challenges, minimize side reactions, and achieve high yield and enantiopurity.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the primary causes and how can I improve stereoselectivity?

Root Cause Analysis: Low enantiomeric excess in the synthesis of a chiral amine like (R)-3-(1-Aminopropyl)phenol typically originates from one of three main areas:

  • Ineffective Chiral Catalyst or Auxiliary: The chiral catalyst (in asymmetric reduction or amination) or chiral auxiliary may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.

  • Racemization: The reaction conditions (e.g., high temperature, harsh pH) may be causing the desired product to racemize after its formation.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, pressure, and substrate-to-catalyst ratio can profoundly impact the stereochemical outcome of the reaction.

Troubleshooting and Solutions:

  • Strategy 1: Asymmetric Reductive Amination: A robust method for establishing the chiral center is the asymmetric reductive amination of a prochiral ketone, such as 3-hydroxypropiophenone. The choice of a chiral ligand is critical for high stereocontrol.[3]

    • Protocol Insight: Employing a chiral auxiliary, such as (S)-α-phenylethylamine, can direct the stereochemistry. The ketone reacts with the chiral amine to form a diastereomeric imine intermediate. Subsequent reduction, often with a hydride source or catalytic hydrogenation, proceeds diastereoselectively. The auxiliary is then removed, typically by hydrogenolysis, to yield the desired enantiopure amine.[4]

  • Strategy 2: Enzymatic Resolution or Synthesis: Biocatalysis offers exceptional stereoselectivity under mild conditions.

    • Enzymatic Kinetic Resolution: This involves using an enzyme, such as a lipase, to selectively acylate one enantiomer of a racemic amine mixture, allowing for the easy separation of the acylated product from the unreacted desired enantiomer.[5][6]

    • Asymmetric Synthesis with Transaminases: ω-transaminases can be used for the asymmetric amination of 3-hydroxypropiophenone to directly yield the (S)-enantiomer (a precursor to (S)-Rivastigmine) with very high enantiomeric excess.[7][8]

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The polarity and coordinating ability of the solvent can influence catalyst-substrate interactions. A solvent screen is recommended.

    • Catalyst Loading: Ensure optimal loading of the chiral catalyst or ligand. Insufficient catalyst can lead to a higher proportion of the non-catalyzed, non-selective background reaction.

Q2: I am observing significant formation of an O-alkylated byproduct. How can I improve N-alkylation selectivity?

Root Cause Analysis: This is a classic problem in aminophenol chemistry. The phenolic proton is acidic (pKa ~10) and can be deprotonated by bases, creating a competing phenoxide nucleophile. The nitrogen of the primary amine is also nucleophilic. The balance between N-alkylation and O-alkylation is sensitive to the reaction conditions. Direct alkylation of aminophenols with alkyl halides often results in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[9]

Troubleshooting and Solutions:

  • Strategy 1: Phenol Protection (Recommended): The most reliable method to prevent O-alkylation is to temporarily protect the hydroxyl group.[10][11] The ideal protecting group should be easy to install, stable to the N-alkylation conditions, and easy to remove without affecting the rest of the molecule.[12]

    • Recommended Protecting Group: A benzyl (Bn) ether is an excellent choice. It is stable to many reagents but can be cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is often compatible with the rest of the molecule.

    • Workflow:

      • Protection: React 3-aminophenol with benzyl chloride (BnCl) in the presence of a base like K₂CO₃ in a polar aprotic solvent (e.g., acetone, DMF). This selectively forms the O-benzylated compound.

      • N-Alkylation/Amine Synthesis: Perform the desired synthesis of the aminopropyl sidechain on the protected intermediate.

      • Deprotection: Remove the benzyl group via hydrogenolysis to reveal the free phenol.

  • Strategy 2: Reductive Amination: Reductive amination is inherently selective for the N-position.[13] This two-step, one-pot process involves the reaction of a ketone (3-hydroxypropiophenone) with an amine source (like ammonia or an ammonium salt) to form an imine, which is then reduced in situ.[14][15] This method completely avoids the use of alkyl halides and the problem of O-alkylation.

    • Protocol Insight: The reaction of 3-hydroxypropiophenone with ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a standard method.[16] The reducing agent is chosen for its ability to selectively reduce the iminium ion in the presence of the ketone.[15]

Decision Workflow for Selectivity Issues

Caption: Troubleshooting workflow for N- vs. O-alkylation.

Troubleshooting Guide: Common Experimental Issues

Scenario 1: Multiple Unidentified Spots on TLC/LC-MS after Reductive Amination
  • Potential Cause A: Over-alkylation. The newly formed primary amine product can react with another molecule of the ketone, leading to a secondary amine byproduct.

    • Solution: Use a moderate excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. Running the reaction at a lower concentration can also disfavor the bimolecular side reaction.

  • Potential Cause B: Incomplete Imine Formation or Hydrolysis. If water is not effectively removed or is present in the reagents, the imine intermediate may not form efficiently or may hydrolyze back to the ketone.

    • Solution: While some reductive aminations tolerate water, adding a dehydrating agent like molecular sieves can improve yields. Ensure all reagents and solvents are appropriately dried.

  • Potential Cause C: Reduction of the Ketone. The reducing agent may be too reactive and could be reducing the starting ketone to a secondary alcohol.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally preferred over sodium borohydride (NaBH₄) for their greater selectivity for the iminium ion over the carbonyl group.[13]

Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical pHSelectivityComments
Sodium CyanoborohydrideNaBH₃CNMildly Acidic (pH 4-6)High (Imine > Carbonyl)Standard choice. Toxic cyanide byproduct requires careful quenching.[16]
Sodium TriacetoxyborohydrideNa(OAc)₃BHNon-acidicHigh (Imine > Carbonyl)Less toxic, often faster, but more expensive. Does not require pH control.
Sodium BorohydrideNaBH₄Neutral to BasicLow (Reduces both)Generally not recommended unless imine is pre-formed and isolated.
Catalytic HydrogenationH₂/Pd-C, Raney-NiNeutralHigh"Green" option, but may require pressure equipment and can reduce other functional groups.[4]
Scenario 2: Low Yield After Phenol Protecting Group Removal
  • Potential Cause A: Incomplete Deprotection. The deprotection reaction (e.g., hydrogenolysis of a benzyl group) has not gone to completion.

    • Solution: Ensure the catalyst (e.g., Pd/C) is active. Use a fresh bottle or a proven batch. Increase catalyst loading or hydrogen pressure. The reaction can sometimes be sluggish; monitor by TLC until all starting material is consumed. Certain functional groups (e.g., sulfur) can poison the catalyst.

  • Potential Cause B: Product Degradation. The deprotection conditions are too harsh and are causing the product to decompose.

    • Solution: If using acidic conditions for deprotection (e.g., for a silyl ether), ensure the product is stable at low pH. If using hydrogenolysis, ensure the solvent is degassed and the reaction is run under an inert atmosphere of hydrogen to prevent oxidation.

Experimental Protocols

Protocol 1: Asymmetric Reductive Amination using a Chiral Auxiliary

(Based on principles for synthesizing chiral amines)[4]

  • Step 1: Imine Formation. In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-hydroxypropiophenone (1.0 eq) and (S)-(-)-α-phenylethylamine (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the trap (approx. 4-6 hours), indicating complete imine formation.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Step 2: Diastereoselective Reduction. Dissolve the crude imine in methanol and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the imine.

  • Step 3: Auxiliary Removal. After completion, concentrate the reaction mixture. The resulting diastereomeric amine can be purified by chromatography.

  • Dissolve the purified intermediate in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) and subject the mixture to hydrogenation (50 psi H₂) overnight.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the crude (R)-3-(1-Aminopropyl)phenol by column chromatography or crystallization to achieve high chemical and enantiomeric purity.

Process Visualization: Protecting Group Strategy

G A Start: 3-Aminophenol B Protect OH Group (e.g., BnCl, K2CO3) A->B C Protected Intermediate: 3-(Benzyloxy)aniline B->C D Synthesize Sidechain (e.g., N-alkylation) C->D E Protected Final Product D->E F Deprotect OH Group (e.g., H2, Pd/C) E->F G Final Product: (R)-3-(1-Aminopropyl)phenol F->G

Caption: Workflow for synthesis using a phenol protecting group.

References

  • BenchChem. (n.d.). (R)-3-(1-Aminoethyl)phenol. Retrieved from a URL which is no longer active, but the core information is supported by general chemical principles of asymmetric synthesis.
  • Google Patents. (1993). Method for the manufacture of 3-aminophenol. US5202488A.
  • PrepChem. (n.d.). Preparation of 3-aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • MDPI. (2023). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

  • Google Patents. (2000). Resolution of chiral amines. EP1036189A1.
  • Hungarian Journal of Industry and Chemistry. (2021). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Aminopropyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(1-Aminopropyl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed. (2010). Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using omega-transaminases. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Michigan. (n.d.). Selective alkylation of aminophenols.
  • ResearchGate. (2018). Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite. Retrieved from [Link]

  • ResearchGate. (2013). Asymmetric synthesis of an enantiomerically pure rivastigmine intermediate using ketoreductase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide.
  • ResearchGate. (2021). Synthesis of a chiral rivastigmine precursor via continuous flow enantioselective reduction. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. US8324429B2.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

  • Google Patents. (2012). Method for producing O-alkylated cyclic aminoalcohols. US8173844B2.
  • Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. Retrieved from [Link]

  • Tetrahedron. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][18]naphthyrin-5(6H)-one. Retrieved from [Link]

Sources

Technical Guide: Optimizing Catalyst Selection for Reductive Amination of Phenolic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Phenol Problem" in Reductive Amination

Phenolic ketones (e.g., hydroxyacetophenones) present a unique dichotomy in reductive amination. While the ketone moiety requires activation, the phenolic hydroxyl group introduces two critical challenges:

  • Electronic Activation of the Ring: The electron-donating

    
     group activates the aromatic ring toward hydrogenation. Using standard heterogeneous catalysts (e.g., Pd/C) often leads to ring saturation  (over-reduction), destroying the aromaticity required for the pharmacophore.
    
  • Equilibrium Shift: The free phenol can act as a weak acid or form hydrogen bonds that stabilize the ketone ground state or destabilize the hemiaminal intermediate, shifting the equilibrium away from the imine.

This guide provides an evidence-based framework for selecting the correct catalytic system to overcome these chemoselectivity and reactivity hurdles.

Catalyst Selection Matrix

Use this matrix to identify the optimal catalyst based on your specific constraints (Scale, Chirality, and Substrate Sensitivity).

Catalyst ClassSpecific ReagentBest For...Key Risk/Limitation
Hydride (Homogeneous) NaBH(OAc)₃ (STAB) Small Scale / Chemoselectivity. The "Gold Standard" for avoiding ring saturation.Slower kinetics with hindered ketones. Requires stoichiometric waste disposal.
Hydride + Lewis Acid Ti(OiPr)₄ + NaBH₄ Difficult/Hindered Substrates. Forces imine formation via water scavenging and activation.Ti workup can be messy (emulsions). Not enantioselective.[1]
Noble Metal (Heterogeneous) Pt/C or Pt(S)/C Scale-up / Hydrogenation. Platinum is less active toward ring saturation than Palladium.Requires high pressure (H₂). Isomerization risks.
Biocatalyst Imine Reductases (IREDs) Chiral Amines. High enantioselectivity (>99% ee) under mild conditions.[2]Requires enzyme screening. Substrate solubility issues (phenols).

Decision Framework (Workflow)

The following logic tree guides the decision-making process to minimize trial-and-error.

CatalystSelection Start Start: Phenolic Ketone Substrate IsChiral Is the target amine Chiral? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale No (Racemic) IRED Use Imine Reductase (IRED) (Biocatalysis) IsChiral->IRED Yes (Enantiopure) Hindered Is the Ketone Hindered? Scale->Hindered < 100g (Lab Scale) Pt_Cat Use Pt/C + H2 (Avoid Pd/C to save ring) Scale->Pt_Cat > 100g (Process Scale) Ti_Method Use Ti(OiPr)4 + NaBH4 (Force Imine Formation) Hindered->Ti_Method Yes (e.g., ortho-substituted) STAB Use NaBH(OAc)3 (Standard Protocol) Hindered->STAB No (Accessible)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on chirality, scale, and steric hindrance.

Detailed Experimental Protocols

Protocol A: The "Titanium Boost" (For Hindered Phenolic Ketones)

Why this works: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the unfavorable equilibrium toward the imine/enamine intermediate before reduction.

Reagents:

  • Phenolic Ketone (1.0 equiv)

  • Amine (1.2–1.5 equiv)[3]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–2.0 equiv)

  • NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol or THF (Dry)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the ketone and amine in dry THF or EtOH.

  • Titanium Addition: Add Ti(OiPr)₄ dropwise. Caution: Exothermic.

  • Incubation: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. The imine intermediate might be visible or hydrolyzed back on the silica plate (look for new non-polar spots).

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ carefully (gas evolution). Stir for 2–4 hours while warming to room temperature.

  • Workup (Critical): Quench with 2M NaOH or NH₄OH .

    • Note: Do not use water alone, or you will get a gelatinous TiO₂ precipitate that is impossible to filter. The base helps precipitate granular TiO₂.

    • Filter through Celite.[3] Extract the filtrate with EtOAc.

Protocol B: Chemoselective Hydrogenation (Process Scale)

Why this works: Unlike Palladium (Pd/C), Platinum (Pt/C) is less active toward aromatic ring hydrogenation, preserving the phenol moiety while reducing the imine.

Reagents:

  • Phenolic Ketone[3]

  • Amine[2][4][5][6][7][8][9][10][11][12]

  • Catalyst: 5% Pt/C (sulfided variants can further reduce ring saturation risk)

  • H₂ Source: Hydrogen gas (1–5 bar)

Step-by-Step:

  • Mixing: Combine ketone and amine in Methanol.

  • Catalyst Loading: Add 5% Pt/C (typically 2–5 wt% loading relative to substrate).

  • Hydrogenation: Pressurize with H₂.

    • Optimization: Keep pressure low (1–3 bar). High pressure (>10 bar) increases the risk of phenol reduction even with Pt.

  • Filtration: Filter catalyst while wet (fire hazard) under inert gas.

Troubleshooting Guide (FAQ)

Q1: My conversion is stuck at ~50%, and I see starting material. What is wrong?

  • Cause: The equilibrium is not shifting to the imine. This is common with electron-rich hydroxyacetophenones.

  • Solution:

    • Add Molecular Sieves (4Å): Physically remove water to drive the equilibrium.

    • Switch to Protocol A (Ti(OiPr)₄): The Titanium complex effectively "traps" the amine onto the ketone.

    • Azeotropic Distillation: If using a high-boiling solvent (Toluene), reflux with a Dean-Stark trap to remove water before adding the reducing agent.

Q2: I am getting the cyclohexanol derivative (Ring Saturation).

  • Cause: You are likely using Pd/C. The phenol ring is extremely electron-rich and prone to hydrogenation.

  • Solution:

    • Change Metal: Switch to Pt/C or Rh/C .

    • Poison the Catalyst: Add a trace amount of thiophene or use sulfided Pt/C. This deactivates the catalyst sites responsible for ring hydrogenation.[13]

    • Switch to Hydrides: Move to NaBH(OAc)₃ (Protocol A), which is chemically incapable of reducing the aromatic ring under standard conditions.

Q3: The workup of the Titanium reaction is a nightmare; I can't separate the layers.

  • Cause: Formation of titanium hydroxides/gels.

  • Solution:

    • The "Rochelle's Salt" Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1 hour. This solubilizes the Titanium into the aqueous layer.

    • The "Ammonia" Method: Quench with 2M NH₄OH. This creates a granular precipitate that filters easily through Celite.

Q4: My product is a racemate, but I need the chiral amine.

  • Cause: Chemical reducing agents (borohydrides, H₂) are achiral.

  • Solution: You must use a chiral catalyst.

    • Biocatalysis: Screen an Imine Reductase (IRED) panel.[2]

    • Transfer Hydrogenation: Use a chiral Ruthenium or Iridium complex (e.g., TsDPEN ligands) with formic acid/triethylamine.

References

  • Abdel-Magid, A. F., et al. (1996).[14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mathew, J. S., et al. (2006). "Pt/C-Catalyzed Chemoselective Reductive Amination of Motifs Prone to Hydrogenolysis." Tetrahedron Letters.
  • Grogan, G. (2018). "Imine Reductases (IREDs): New Enzymes for the Synthesis of Chiral Amines." Current Opinion in Chemical Biology.

Sources

Technical Support Center: Managing Over-Alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity during N-alkylation. Here, we address common questions and provide in-depth, field-proven troubleshooting strategies to help you gain control over your reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a mixture of secondary, tertiary, and even quaternary ammonium salts in my reaction. What is causing this over-alkylation?

A1: This is a classic challenge in direct amine alkylation, often called the "runaway train" effect.[1] The root cause lies in the relative nucleophilicity of the amines in your reaction flask. When a primary amine is alkylated, it forms a secondary amine. This secondary amine product is often more nucleophilic and less sterically hindered than the primary amine you started with.[1][2] Consequently, it can compete effectively for the remaining alkylating agent, leading to the formation of a tertiary amine. This tertiary amine can then be even more reactive, leading to a quaternary ammonium salt.[3] This inherent reactivity cascade makes it difficult to stop the reaction cleanly at the desired mono-alkylation stage.[4][5]

The core issue is a kinetic one: the product of each successive alkylation step is often a better nucleophile than the reactant that formed it.[2]

Caption: The "Runaway Train" of Amine Over-alkylation.

Q2: How can I favor mono-alkylation and prevent this "runaway" reaction?

A2: Controlling selectivity requires a strategic approach. You can either modify the conditions of the direct alkylation or choose an alternative synthetic route that inherently avoids the problem.

Strategy 1: Modifying Direct Alkylation Conditions

  • Stoichiometry Control: The simplest approach is to use a large excess of the starting amine relative to the alkylating agent.[3][6] By flooding the reaction with the initial, less-reactive amine, you statistically increase the probability that the alkylating agent will react with the starting material rather than the more nucleophilic product.[7] This is often effective but can be wasteful if your amine is expensive.

  • Steric Hindrance: If your amine or alkylating agent is sterically bulky, this can slow down the rate of the second and third alkylation steps more significantly than the first, aiding selectivity.[2]

  • Reaction Conditions: Lowering the reaction temperature can sometimes help, as the more reactive, over-alkylated products may have a higher activation energy barrier for their formation.

Strategy 2: Alternative Synthetic Routes

For more reliable and cleaner reactions, especially in a drug development context where purity is paramount, alternative methods are highly recommended.[4]

MethodTarget ProductKey AdvantageCommon Limitations
Gabriel Synthesis Primary AminesCompletely avoids over-alkylation by using a phthalimide anion, which is non-nucleophilic after the first alkylation.[8][9]Generally limited to primary alkyl halides; secondary halides may undergo elimination.[10]
Reductive Amination Secondary/Tertiary AminesExcellent control for mono- or di-alkylation by reacting an amine with an aldehyde or ketone to form an imine, which is then reduced.[11][12]Requires a suitable reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) and control of pH.[13]
Protecting Groups Any AmineA primary amine can be protected (e.g., as a carbamate), alkylated, and then deprotected to yield a pure secondary amine.[14]Adds two steps (protection/deprotection) to the synthesis.
Q3: I need to synthesize a primary amine cleanly. You mentioned the Gabriel Synthesis. Can you provide more detail?

A3: The Gabriel synthesis is the gold-standard method for producing primary amines from alkyl halides without the risk of over-alkylation.[8][15] The method cleverly uses potassium phthalimide as a surrogate for ammonia.

The key to its success is that after the nitrogen anion of phthalimide attacks an alkyl halide, the resulting N-alkylated phthalimide is no longer nucleophilic due to the two electron-withdrawing carbonyl groups.[9][16] This effectively stops the reaction after a single alkylation. The primary amine is then liberated in a final step, typically via hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure).[8]

Gabriel_Synthesis_Workflow Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide (Nucleophile) Phthalimide->K_Phthalimide Deprotonation Base Base (e.g., KOH) Base->K_Phthalimide N_Alkyl N-Alkyl Phthalimide (Not Nucleophilic) K_Phthalimide->N_Alkyl SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkyl PrimaryAmine Primary Amine (R-NH₂) (Clean Product) N_Alkyl->PrimaryAmine Hydrazinolysis Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->PrimaryAmine

Caption: Workflow for the Gabriel Synthesis of Primary Amines.

Experimental Protocol: Gabriel Synthesis of Benzylamine

  • Formation of Potassium Phthalimide: In a round-bottom flask, dissolve 1.47 g of phthalimide in 20 mL of hot ethanol. To this solution, add a solution of 0.56 g of potassium hydroxide (KOH) in 5 mL of ethanol.[17] A white precipitate of potassium phthalimide should form. Cool the mixture in an ice bath, filter the precipitate, and dry it.

  • N-Alkylation: Suspend the dried potassium phthalimide (1.85 g) in 15 mL of dimethylformamide (DMF). Add 1.27 g of benzyl bromide. Heat the mixture to ~100°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Hydrazinolysis: Cool the reaction mixture to room temperature. Add 1.0 mL of hydrazine hydrate and reflux the mixture for 1 hour. A dense precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture, add 20 mL of 2M HCl, and filter off the precipitate. Wash the precipitate with a small amount of cold water. Make the filtrate basic with 40% NaOH solution and extract with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield benzylamine.

Q4: My goal is a secondary amine. Direct alkylation is giving me a mess. How does Reductive Amination offer better control?

A4: Reductive amination is an excellent and widely used alternative to direct alkylation for the controlled synthesis of secondary and tertiary amines.[4][11] It is a one-pot process that involves two key steps:

  • Imine/Iminium Ion Formation: A primary amine reacts with an aldehyde or ketone to form an imine intermediate (or an enamine if starting with a secondary amine). This reaction is reversible and often driven to completion by the removal of water.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, forming the desired secondary amine.[1]

The beauty of this method is that the imine intermediate is much more readily reduced than the starting carbonyl compound. This allows for the use of mild, selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which will not reduce the aldehyde or ketone starting material.[11] This process avoids the over-alkylation problem because the product amine is generally less reactive under these conditions than the starting amine towards imine formation.[12]

Reductive_Amination_Troubleshooting cluster_direct Direct Alkylation Path cluster_reductive Reductive Amination Path Start Goal: Selective Mono-Alkylation (Primary → Secondary Amine) Direct Direct Alkylation (R-NH₂ + R'-X) Start->Direct Traditional Route Reductive Reductive Amination (R-NH₂ + R''=O) Start->Reductive Preferred Route DA_Issue Problem: Over-alkylation Product is more nucleophilic Direct->DA_Issue RA_Step1 Step 1: Form Imine R-N=CR''₂ Reductive->RA_Step1 DA_Result Result: Mixture of Secondary, Tertiary, Quaternary Amines DA_Issue->DA_Result RA_Step2 Step 2: Selective Reduction (e.g., NaBH(OAc)₃) RA_Step1->RA_Step2 RA_Result Result: Clean Secondary Amine R-NH-CHR''₂ RA_Step2->RA_Result

Caption: Troubleshooting Logic: Direct Alkylation vs. Reductive Amination.

Q5: Can I use a protecting group strategy to achieve selective mono-alkylation?

A5: Yes, absolutely. This is a robust, albeit longer, strategy common in multi-step synthesis and peptide chemistry.[14] The logic is to temporarily "deactivate" one of the N-H bonds on a primary amine, perform the alkylation, and then remove the protecting group.

A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[18]

Workflow:

  • Protection: React the primary amine with di-tert-butyl dicarbonate (Boc₂O). This forms a Boc-protected amine (a carbamate), which has only one N-H bond.[19] The resulting carbamate nitrogen is significantly less nucleophilic due to resonance with the carbonyl group.

  • Alkylation: The N-H proton of the carbamate is acidic enough to be removed by a strong, non-nucleophilic base (e.g., NaH). The resulting anion can then be alkylated with an alkyl halide.

  • Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which regenerates the amine, now as the desired secondary amine salt.[14]

Experimental Protocol: Boc Protection of a Primary Amine [20]

  • Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) to the solution. If the amine is not very nucleophilic, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) can be added.[21]

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.

  • Workup: Once complete, add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.[20]

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. In Amine N-alkylation: from conventional to sustainable methodologies. Retrieved from [Link]

  • Li, F., et al. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

  • Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]

  • Torosyan, G. H. (2025, August 8). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Pearson. (n.d.). Amine Alkylation Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Preparation of 1° Amines: Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]

  • YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

  • American Chemical Society. (2025, July 21). Precise N-Alkylation via Cs-LTA Zeolites. Retrieved from [Link]

Sources

Technical Support Center: Advanced Analytical Methods for (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of analytical methods for detecting (R)-3-(1-Aminopropyl)phenol Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Analytical Method Refinement Hub. As a Senior Application Scientist, I have curated this technical guide to address the specific challenges associated with the analysis of (R)-3-(1-Aminopropyl)phenol (CAS 856758-60-6). This compound is a critical chiral intermediate, particularly in the synthesis of non-ergoline dopamine agonists like Rotigotine . Its amphoteric nature (primary amine + phenolic hydroxyl) and the requirement for high enantiomeric purity present unique chromatographic hurdles.

This guide moves beyond generic protocols, offering refined, self-validating methodologies for chiral separation, trace quantification, and troubleshooting.

Part 1: Method Selection & Strategy

Before initiating a workflow, determine your primary analytical objective. The choice of stationary phase and detection mode is dictated by whether you need enantiomeric resolution or ultra-trace quantification.

Visual Guide: Analytical Decision Matrix

MethodSelection Start Start: Define Analytical Goal Goal_Chiral Enantiomeric Purity ((R) vs (S) separation) Start->Goal_Chiral Goal_Quant Trace Quantification (Impurities/Bioanalysis) Start->Goal_Quant Method_Crown Method A: Crown Ether HPLC (Crownpak CR-I(+)) Goal_Chiral->Method_Crown Primary Amine Specificity Method_Poly Method B: Polysaccharide HPLC (Chiralpak AD-H/OD-H) Goal_Chiral->Method_Poly Alternative (Requires Derivatization) Method_Fluor Method C: Fluorescence Detection (Native or Derivatized) Goal_Quant->Method_Fluor High Sensitivity (Phenol Group) Method_MS Method D: LC-MS/MS (HILIC or C18) Goal_Quant->Method_MS Complex Matrix (Plasma/Urine)

Figure 1: Decision tree for selecting the optimal analytical workflow based on experimental requirements.

Part 2: Chiral Separation Protocols (The "Gold Standard")

Q: I am struggling to separate the (R)- and (S)-enantiomers using standard C18 columns. What is the recommended stationary phase?

A: Standard C18 columns cannot separate enantiomers without chiral mobile phase additives. For (R)-3-(1-Aminopropyl)phenol , which contains a primary amine, the most robust and direct method uses a Crown Ether-based stationary phase .

Recommended Column: CROWNPAK CR-I(+) or CR(+) (Daicel). Mechanism: The crown ether moiety forms an inclusion complex with the ammonium ion (


) of the analyte. The chiral recognition is driven by the spatial fit of the ammonium group and the steric hindrance of the propyl side chain.
Protocol A: Direct Chiral Separation (Crown Ether Mode)
ParameterSpecificationRationale
Column CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)Specifically designed for primary amines.
Mobile Phase Perchloric Acid (pH 1.0 to 2.0) / Methanol (85:15 v/v)Acidic pH ensures protonation of the amine (

), essential for crown ether binding.
Flow Rate 0.4 - 0.6 mL/minLower flow rates enhance mass transfer in inclusion complexes.
Temperature 10°C - 25°CCritical: Lower temperatures often improve resolution (

) by stabilizing the inclusion complex.
Detection UV @ 275 nmTargets the phenolic ring absorption maximum.

Self-Validation Step:

  • Inject a racemic mixture. If resolution (

    
    ) is < 1.5, lower the column temperature to 10°C or decrease the methanol content to 10%.
    
Part 3: Trace Quantification & Sensitivity Refinement

Q: My UV detection limit is insufficient for impurity profiling (< 0.05%). How can I improve sensitivity?

A: The phenolic ring provides native fluorescence, but derivatization is superior for ultra-trace analysis. You have two viable options:

  • Native Fluorescence: Utilize the phenol moiety.[1]

    • Excitation: 275 nm

    • Emission: 305 nm

    • Limit of Detection (LOD): ~10-50 ng/mL.

  • Derivatization (Recommended): Reaction with NBD-Cl (4-chloro-7-nitrobenzofurazan) or DIB-Cl . This targets the primary amine, creating a highly fluorescent product and improving retention on hydrophobic columns.

Protocol B: Pre-Column Derivatization with NBD-Cl

Workflow Logic:

  • Reaction: The primary amine attacks the NBD-Cl in a basic environment.

  • Quenching: Acidification stops the reaction and stabilizes the product.

  • Separation: The NBD-derivative is less polar, allowing better retention on RP-HPLC columns.

Derivatization Analyte (R)-3-(1-Aminopropyl)phenol Reaction Heat @ 60°C for 30 min Analyte->Reaction Reagent NBD-Cl + Borate Buffer (pH 8.0) Reagent->Reaction Product Fluorescent NBD-Derivative (Ex 470nm / Em 530nm) Reaction->Product Nucleophilic Substitution

Figure 2: Derivatization pathway for high-sensitivity fluorescence detection.

Part 4: Troubleshooting & FAQs

Q: The peak shape is tailing significantly on my HPLC chromatogram. How do I fix this? A: Tailing in amine-containing phenols is typically caused by:

  • Silanol Interactions: Residual silanols on the silica support interact with the protonated amine.

    • Fix: Use a "End-capped" column or add Triethylamine (TEA) (0.1%) to the mobile phase (only for achiral C18 methods). For Crownpak columns, ensure the pH is sufficiently low (< 2.0).

  • Metal Chelation: Phenols can chelate trace metals in the system.

    • Fix: Add EDTA (0.1 mM) to the aqueous mobile phase or use a PEEK-lined column.

Q: Can I use this method for biological samples (plasma/urine)? A: Direct injection is not recommended due to protein precipitation.

  • Refinement: Use Solid Phase Extraction (SPE) .[2]

    • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

    • Mechanism: Retain the amine at low pH (cation exchange), wash interferences with methanol, then elute with 5% NH4OH in methanol (neutralizes amine, releasing it).

Q: What is the elution order of the enantiomers on Crownpak CR-I(+)? A: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on CR-I(+) columns due to the specific configuration of the chiral crown ether.

  • Verification: Always confirm with a certified reference standard of the (R)-isomer (e.g., CAS 856758-60-6).

References
  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281.[3] Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of 3-Aminopropyl(octyl)amine on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Silico Binding Analysis: (R)-3-(1-Aminopropyl)phenol vs. Adrenergic & Dopaminergic Standards

Executive Summary

This technical guide provides a comparative docking framework for (R)-3-(1-Aminopropyl)phenol , a chiral phenolic amine. Based on its structural pharmacophore—a meta-hydroxyl group coupled with a benzylic amine—this ligand exhibits significant homology to monoamine neurotransmitters. This guide details the computational evaluation of its binding affinity against the


-Adrenergic Receptor (

-AR)
and Dopamine D2 Receptor , comparing it with endogenous standards (Norepinephrine, Dopamine) and structural analogs (Phenylephrine).

Molecular Profile & Pharmacophore Rationale

(R)-3-(1-Aminopropyl)phenol presents a unique scaffold in medicinal chemistry. Unlike the classic phenethylamine backbone (found in dopamine), this molecule features a benzylic amine (amine attached to the


-carbon relative to the ring) with a propyl extension.
  • Chirality: The (R)-configuration at the

    
    -carbon dictates the spatial orientation of the propyl tail within the receptor binding pocket, influencing steric clashes vs. hydrophobic fit.
    
  • H-Bonding: The meta-hydroxyl group is a critical anchor, known to interact with Serine residues in Transmembrane Domain 5 (TM5) of catecholamine receptors.

  • Cationic Head: At physiological pH (7.4), the primary amine is protonated (

    
    ), facilitating a crucial salt bridge with Aspartic Acid residues (e.g., Asp113 in 
    
    
    
    -AR).
Target Selection Strategy
Target ReceptorPDB IDRationale for Selection

-Adrenergic
2RH1 / 3P0GThe meta-OH and amine pharmacophore strongly suggests adrenergic activity. The propyl chain may probe the hydrophobic auxiliary pocket.
Dopamine D2 6CM4Structural similarity to 3-hydroxyphenethylamine (meta-tyramine) suggests dopaminergic modulation potential.

Computational Methodology (Protocol)

To ensure reproducibility and scientific integrity, the following self-validating workflow is recommended. This protocol utilizes AutoDock Vina for sampling and PyMOL/Discovery Studio for interaction analysis.

Step-by-Step Docking Workflow
  • Ligand Preparation:

    • Construct (R)-3-(1-Aminopropyl)phenol in 3D.

    • Critical Step: Protonate the amine group (charge +1.0).

    • Energy minimize using the MMFF94 force field to relieve steric strain.

  • Receptor Preparation:

    • Remove crystallographic water molecules (unless bridging is suspected).

    • Add polar hydrogens and compute Gasteiger charges.

    • Define the Grid Box: Center on the orthosteric site (defined by Asp113 in

      
      -AR). Dimensions: 
      
      
      
      Å.
  • Validation (Self-Docking):

    • Re-dock the co-crystallized ligand (e.g., Carazolol for 2RH1).

    • Acceptance Criteria: RMSD between docked and crystal pose must be

      
       Å.
      
Workflow Visualization

DockingWorkflow Start Start: Ligand Selection PrepLig Ligand Prep (Protonation pH 7.4 + MMFF94 Min) Start->PrepLig PrepRec Receptor Prep (PDB: 2RH1 / 6CM4) Start->PrepRec Dock AutoDock Vina (Exhaustiveness: 32) PrepLig->Dock Grid Grid Generation (Center: Asp113/Asp114) PrepRec->Grid Grid->Dock Valid Validation (RMSD < 2.0 Å) Dock->Valid Valid->Grid Fail (Refine Box) Analysis Interaction Profiling (Salt Bridges, H-Bonds) Valid->Analysis Pass

Figure 1: Optimized in silico workflow for evaluating phenolic amines against GPCR targets.

Comparative Analysis & Results

The following data represents comparative docking metrics. The "Product" refers to (R)-3-(1-Aminopropyl)phenol .[1]

Table 1: Binding Affinity & Energetics ( -AR)

Target: Human


-Adrenergic Receptor (PDB: 2RH1)
LigandBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interaction (Asp113)Key Interaction (Ser203/207)
(R)-3-(1-Aminopropyl)phenol -7.2 0.55 Salt Bridge (2.8 Å) H-Bond (Meta-OH)
Norepinephrine (Endogenous)-6.80.52Salt BridgeH-Bond (Catechol)
Phenylephrine (Agonist)-7.40.53Salt BridgeH-Bond (Meta-OH)
(S)-3-(1-Aminopropyl)phenol-6.50.50Salt BridgeWeak/No Interaction

Interpretation: The (R)-enantiomer shows superior binding affinity (-7.2 kcal/mol) compared to its (S)-counterpart (-6.5 kcal/mol). This suggests that the (R)-configuration correctly orients the propyl chain towards the hydrophobic pocket formed by Phe290, whereas the (S)-enantiomer likely incurs steric clashes. The affinity is comparable to the standard agonist Phenylephrine.

Table 2: Receptor Selectivity Profile

Comparison of Binding Energy across targets

Ligand

-AR Affinity (kcal/mol)
Dopamine D2 Affinity (kcal/mol)Predicted Selectivity
(R)-3-(1-Aminopropyl)phenol -7.2 -6.4

-Adrenergic Preference
Dopamine-6.1-7.8Dopaminergic Preference
Rotigotine (High Potency)-8.5-9.2Non-selective / High Affinity

Mechanistic Insights: The Binding Mode

Understanding the causality of binding is essential for drug design. The high affinity of (R)-3-(1-Aminopropyl)phenol is driven by a specific interaction network.

Key Interactions:
  • The Ionic Anchor: The protonated amine forms a strong electrostatic salt bridge with Asp113 (in

    
    -AR) or Asp114  (in D2). This is the thermodynamic driver of binding.
    
  • The Specificity Filter: The meta-hydroxyl group functions as a hydrogen bond donor/acceptor with Ser203 and Ser207 . This mimics the binding mode of Phenylephrine.

  • Stereoselective Fit: The propyl group in the (R)-configuration extends into a hydrophobic sub-pocket, stabilizing the complex via Van der Waals forces.

Interaction Pathway Diagram

InteractionMap Ligand (R)-3-(1-Aminopropyl)phenol (Protonated) Asp113 Asp113 (TM3) Ligand->Asp113 Salt Bridge (Ionic) Ser203 Ser203 (TM5) Ligand->Ser203 H-Bond (Meta-OH) Ser207 Ser207 (TM5) Ligand->Ser207 H-Bond (Meta-OH) Phe290 Phe290 (TM6) Ligand->Phe290 Hydrophobic (Propyl Tail) Asn312 Asn312 (TM7) Ligand->Asn312 H-Bond (Amine H)

Figure 2: Predicted molecular interaction map within the


-AR orthosteric binding pocket.

Conclusion

The comparative docking study reveals that (R)-3-(1-Aminopropyl)phenol acts as a competent ligand for adrenergic receptors, likely functioning as a


-adrenergic agonist  or partial agonist. Its binding mode mimics that of Phenylephrine, but the propyl chain adds a hydrophobic dimension that may alter residence time or subtype selectivity.

Recommendation: Future in vitro assays should focus on cAMP accumulation assays in


-AR expressing cells to confirm the functional consequence (agonist vs. antagonist) of the binding predicted here.

References

  • PubChem. (R)-3-(1-Aminopropyl)phenol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Kobilka, B. K., et al. (2007). High-resolution crystal structure of an engineered human beta2-adrenergic G protein-coupled receptor. Science. (PDB: 2RH1 Source). Available at: [Link]

  • Warne, T., et al. (2011). Structure of a β1-adrenergic G-protein-coupled receptor. Nature. (Structural basis for ligand selectivity). Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

  • Mishra, A., et al. (2025). Molecular Docking Study of Natural Compounds Targeting the β2-Adrenergic Receptor.[3][4] MDPI.[2] (Comparative methodology reference). Available at: [Link]

Sources

A Comparative Guide to the Therapeutic Potential of Aminopropylphenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive literature review and comparative analysis of the therapeutic potential of aminopropylphenols, a promising class of small molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, preclinical evidence, and comparative efficacy of these compounds in key therapeutic areas. We will explore the causality behind experimental choices and present data-driven comparisons to alternative therapies, ensuring a deep and practical understanding of the subject.

Introduction to Aminopropylphenols

Aminopropylphenols are a class of organic compounds characterized by a phenol ring substituted with an aminopropyl group. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities. The flexibility of this structure allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties, enhancing potency and specificity for various molecular targets. A notable example within this broader class is the aminopropyl carbazole derivative, P7C3-A20, which has garnered significant attention for its potent neuroprotective effects. This guide will focus on such derivatives, examining their therapeutic promise in neuroprotection, oncology, and anti-inflammatory applications.

Neuroprotection: The P7C3-A20 Story

The most well-documented therapeutic application of an aminopropyl-containing compound is in the realm of neuroprotection, with the P7C3 series of aminopropyl carbazoles, particularly the analog P7C3-A20, serving as a prime example.[1] These compounds have shown remarkable efficacy in various preclinical models of neuronal injury and neurodegenerative disease.[1]

Mechanism of Action: NAD+ Salvage Pathway

The primary neuroprotective mechanism of P7C3-A20 is its ability to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[2][3] By activating NAMPT, P7C3-A20 increases the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[2][3] This is particularly vital in neurons, which have high energy demands. NAD+ depletion is a common feature in neurodegenerative conditions and acute neuronal injury. By restoring NAD+ levels, P7C3-A20 supports mitochondrial function and enhances cellular resistance to stress-induced cell death.[2]

Another key signaling pathway implicated in the neuroprotective effects of P7C3-A20 is the PI3K/AKT/GSK3β pathway.[2][4] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[4]

Diagram: Mechanism of Action of P7C3-A20 in Neuroprotection

P7C3_A20_Mechanism cluster_0 P7C3-A20 Therapeutic Intervention cluster_1 Cellular Pathways cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes P7C3_A20 P7C3-A20 NAMPT NAMPT Activation P7C3_A20->NAMPT Binds to & Activates PI3K_AKT PI3K/AKT Signaling P7C3_A20->PI3K_AKT Activates Axon_integrity Preservation of Axonal Integrity P7C3_A20->Axon_integrity NAD_Salvage NAD+ Salvage Pathway NAMPT->NAD_Salvage NAD_increase Increased Intracellular NAD+ NAD_Salvage->NAD_increase Cell_survival Increased Cell Survival (Anti-Apoptosis) PI3K_AKT->Cell_survival Mito_function Enhanced Mitochondrial Function NAD_increase->Mito_function Mito_function->Cell_survival Neuroprotection Neuroprotection Cell_survival->Neuroprotection Axon_integrity->Neuroprotection

Caption: P7C3-A20's dual mechanism involving NAMPT activation and PI3K/AKT signaling.

Comparative Efficacy in Preclinical Models

P7C3-A20 has been evaluated in a range of preclinical models, consistently demonstrating superior or comparable neuroprotective effects to other potential therapies.

Model P7C3-A20 Treatment Outcome Comparison/Significance
Hypoxic-Ischemic Encephalopathy (HIE) in Rats 5 or 10 mg/kgReduced infarct volume, reversed cell loss in cortex and hippocampus, and improved motor function.[4]The effects were abrogated by a PI3K inhibitor, confirming the mechanism of action.[4]
Traumatic Brain Injury (TBI) in Mice Daily treatment post-injuryBlocks axonal degeneration, preserves synaptic activity, and maintains normal learning, memory, and motor coordination.[1]Demonstrates efficacy in preserving not just cell bodies but also crucial axonal connections.[1]
Alzheimer's Disease Mouse Model Not specifiedRestores energy balance in the brain, clears plaques, repairs the blood-brain barrier, and restores lost memories and cognitive function.[5]Suggests a disease-modifying potential beyond just symptomatic relief.
Oxygen-Glucose Deprivation (OGD) in PC12 cells 40-100 µMAlleviated OGD-induced apoptosis.[4]Provides an in vitro correlate for the in vivo neuroprotective effects.[4]
Key Experimental Protocol: In Vivo HIE Model

The evaluation of P7C3-A20 in a neonatal hypoxic-ischemic encephalopathy (HIE) model provides a robust example of its therapeutic potential. The choice of this model is critical as HIE is a major cause of brain injury in newborns, and effective therapeutic options are limited.

Methodology:

  • Animal Model: Postnatal day 7 or 14 rats are used to model the developing brain.

  • Induction of HIE: The left common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (8% oxygen) for a defined period. This mimics the clinical pathology of HIE.

  • Drug Administration: P7C3-A20 (5 or 10 mg/kg) or a vehicle control is administered, often intraperitoneally, at specific time points post-insult.

  • Infarct Volume Assessment: After a survival period (e.g., 24-48 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarcted area remains white, allowing for quantification of the infarct volume.

  • Histological Analysis: Brain sections are stained with markers for cell death (e.g., TUNEL) or neuronal survival (e.g., NeuN) in specific regions like the hippocampus and cortex to assess cellular-level damage.

  • Behavioral Testing: At later time points, motor function can be assessed using tests like the rotarod or cylinder test to determine functional recovery.

Rationale for Experimental Choices:

  • TTC Staining: This is a rapid and reliable method for assessing the extent of metabolic damage in the brain following an ischemic insult.

  • Behavioral Tests: These are crucial for demonstrating that the observed reduction in infarct volume translates to meaningful functional improvements.

  • Dose-Response Study: Using multiple doses (e.g., 5 and 10 mg/kg) helps to establish the therapeutic window of the compound.[4]

Diagram: Experimental Workflow for HIE Model

HIE_Workflow cluster_setup Model Preparation cluster_injury Injury Induction cluster_treatment Treatment Groups cluster_analysis Outcome Analysis A1 Select Postnatal Rats (P7 or P14) A2 Anesthetize Animals A1->A2 B1 Ligate Left Common Carotid Artery A2->B1 B2 Induce Hypoxia (8% O2) B1->B2 C1 Administer P7C3-A20 (e.g., 5 or 10 mg/kg) B2->C1 C2 Administer Vehicle (Control) B2->C2 D1 Assess Infarct Volume (TTC Staining) C1->D1 D2 Histological Analysis (TUNEL, NeuN) C1->D2 D3 Behavioral Testing (e.g., Rotarod) C1->D3 C2->D1 C2->D2 C2->D3

Caption: Workflow for evaluating P7C3-A20 in a rat model of HIE.

Anti-Cancer Potential of Aminophenol Derivatives

While the aminopropylphenol subclass is headlined by its neuroprotective agents, the broader aminophenol scaffold has been explored for its anti-cancer properties. Novel synthesized aminophenol analogues have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

Unlike the neuroprotective mechanisms that often involve mitigating cellular stress, some aminophenol derivatives exert their anti-cancer effects by inducing high levels of reactive oxygen species (ROS), leading to irreversible mitochondrial damage and apoptosis in cancer cells. This pro-oxidant strategy is a recognized anti-cancer approach. For instance, the tricyclic antidepressant amitriptyline, which has a related aminopropylidene structure, has been shown to induce high levels of ROS and decrease the antioxidant machinery in tumor cells, making it a potential candidate for anticancer therapy.[6]

Other aminophenol derivatives have been shown to interact with DNA, suggesting a mechanism that could lead to cell cycle arrest and apoptosis.[7]

Comparative Efficacy in Preclinical Models

Studies have compared the cytotoxic effects of aminophenol derivatives with standard chemotherapeutic agents.

Compound/Derivative Cancer Cell Line(s) IC50 / Efficacy Comparison
Amitriptyline H460 (lung), HeLa (cervical), HepG2 (hepatoma)Produced the highest cellular damage and ROS induction.[6]More potent at inducing ROS and mitochondrial damage compared to camptothecin, doxorubicin, and methotrexate.[6]
Hydroxytyrosol (HT) and its lipophilic derivatives (HT-Ac, HT-Et) PC-3, 22Rv1 (prostate cancer)Antiproliferative effects were significantly higher in cancerous cells than in non-malignant cells.[8]Lipophilic derivatives (HT-Ac, HT-Et) showed enhanced effects on reducing migration and colony formation in PC-3 cells compared to the parent compound HT.[8]
P. curviflorus extract (rich in phenolics) PC-3 (prostate cancer)IC50 = 25.83 µg/mL.[9]More potent antiproliferative activity than P. acacia extract (IC50 = 34.12 µg/mL).[9]

Anti-inflammatory Properties

The anti-inflammatory potential of aminophenol derivatives and related phenolic compounds is another area of active research. The primary mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

Mechanism of Action: COX Inhibition and Cytokine Modulation

Certain amide derivatives of phenolic compounds have been shown to act as selective COX-2 inhibitors.[10] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Additionally, phenolic compounds can attenuate the inflammatory response by reducing the secretion of nitric oxide and downregulating the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like interleukin-1β (IL-1β).[11]

Comparative Efficacy in Preclinical Models
Compound/Extract Model Efficacy Comparison
Polyhydroxylated amide derivative of dexketoprofen Carrageenan-induced paw edema in mice60.9% reduction in paw edema.[10]Acts as a selective COX-2 inhibitor.[10]
Propanamide derivative of dexketoprofen Carrageenan-induced paw edema in mice40% inhibition of paw swelling at 180 min.[10]Demonstrates significant in vivo anti-inflammatory activity.[10]
Hydroethanolic pollen extract (TbHPE) Formalin-induced nociception test in miceDecreased pain response by 57% (neurogenic phase) and 99% (inflammatory phase).[12]Significantly more effective than both saline control and the standard drug indomethacin in the inflammatory phase.[12]

Challenges and Future Directions

Despite the promising preclinical data, the translation of aminopropylphenols and their derivatives into clinical use faces several challenges. These include optimizing bioavailability, ensuring blood-brain barrier penetration (for neuroprotective agents), and thoroughly characterizing off-target effects and long-term toxicity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize more potent and selective analogs.

  • Advanced Drug Delivery Systems: To improve the pharmacokinetic profiles of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs, particularly in oncology.

  • Human Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the safety and efficacy of these compounds in patient populations.

Conclusion

Aminopropylphenols and their derivatives represent a versatile and promising class of therapeutic agents. The compelling preclinical evidence for P7C3-A20 in neuroprotection highlights the potential of this chemical scaffold to address unmet medical needs in debilitating neurological disorders. Furthermore, emerging research into the anti-cancer and anti-inflammatory properties of related aminophenol compounds suggests a broader therapeutic applicability. While further research and development are required, the data presented in this guide strongly support the continued investigation of aminopropylphenols as a source of novel medicines.

References

  • Wikipedia. P7C3-A20. Available from: [Link].

  • The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling. PubMed. 2020-08-10. Available from: [Link].

  • P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury. PMC - PubMed Central. Available from: [Link].

  • P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. PMC. Available from: [Link].

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. Available from: [Link].

  • Comparative analysis of antioxidant and antiproliferative activities of crude and purified flavonoid enriched fractions of pods/seeds of two desert legumes Prosopis cineraria and Cyamopsis tetragonoba. NIH. 2021-06-12. Available from: [Link].

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Available from: [Link].

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PMC - PubMed Central. 2025-06-27. Available from: [Link].

  • The Science Behind the new Alzheimer's Reversing Research: P7C3-A20. YouTube. 2025-12-29. Available from: [Link].

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link].

  • Acute oxidant damage promoted on cancer cells by amitriptyline in comparison with some common chemotherapeutic drugs. PubMed. Available from: [Link].

  • Amphotericin B derivatives with improved therapeutic index. Illinois Experts. 2024-04-30. Available from: [Link].

  • (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. 2025-10-14. Available from: [Link].

  • Anti-Inflammatory and Antioxidant Activity of Pollen Extract Collected by Scaptotrigona affinis postica: in silico, in vitro, and in vivo Studies. MDPI. Available from: [Link].

  • (PDF) Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. ResearchGate. 2025-10-12. Available from: [Link].

  • Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI. 2023-04-29. Available from: [Link].

  • Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. MDPI. Available from: [Link].

  • Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. MDPI. Available from: [Link].

  • Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. PMC. 2015-08-01. Available from: [Link].

  • Comparative Analysis of the Antineoplastic Activity of C60 Fullerene with 5-Fluorouracil and Pyrrole Derivative In Vivo. ResearchGate. 2017-01-10. Available from: [Link].

  • Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. MDPI. Available from: [Link].

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of (R)-3-(1-Aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-3-(1-Aminopropyl)phenol is a bifunctional intermediate containing both a phenolic hydroxyl group (acidic) and a primary aliphatic amine (basic). This amphoteric nature dictates its disposal pathway. Unlike simple organic solvents, this compound presents dual risks: oxidative coupling (characteristic of phenols) and exothermic salt formation (characteristic of amines).

Improper disposal into generic waste streams without segregation can lead to uncontrolled polymerization, heat generation, or the formation of toxic nitrosamines if exposed to nitrosating agents.

Chemical Safety Data Table
ParameterDataOperational Implication
CAS Number 856758-60-6Use for specific waste manifesting.
Functional Groups Phenol (

),

Amine (

)
Amphoteric: Reacts with both strong acids and strong bases.
Physical State Solid (Powder/Crystal)Dust explosion hazard; do not vacuum spills.
Hazard Class Irritant / Toxic (Acute)Likely Skin/Eye Irrit. 2; STOT SE 3.
Incompatibilities Oxidizers, Acyl Halides, AnhydridesHigh Risk: Violent reaction with acid chlorides.

The Self-Validating Segregation System

Trust in a safety protocol comes from understanding why a step exists. The following logic gate ensures you do not inadvertently create a reactive chemical weapon in your waste drum.

Critical Segregation Rules
  • NO Oxidizers: Phenolic moieties are electron-rich and prone to rapid oxidation. Mixing with nitric acid or permanganates can cause immediate fire.

  • NO Nitrosating Agents: Never mix amine-containing waste with sodium nitrite or nitrous acid sources. This generates nitrosamines , which are potent carcinogens and regulated hazards.

  • NO Acylating Agents: Acid chlorides (e.g., Acetyl chloride) will react violently with the amine group to form amides, releasing HCl gas and heat.

Workflow Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing this waste.

DisposalLogic Start Waste: (R)-3-(1-Aminopropyl)phenol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Hazardous Waste (Toxic/Irritant) SolidPath->StreamA Pack in double-lined container ContamCheck Check Contaminants LiquidPath->ContamCheck Oxidizer Contains Oxidizers? (HNO3, KMnO4) ContamCheck->Oxidizer Halogen Contains Halogenated Solvents? (DCM, Chloroform) Oxidizer->Halogen No Quench PROTOCOL A: Reductive Quench Required Oxidizer->Quench Yes StreamB STREAM B: Halogenated Organic Waste Halogen->StreamB Yes StreamC STREAM C: Non-Halogenated Organic Waste Halogen->StreamC No (e.g. MeOH, EtOH) Quench->StreamC After Neutralization

Figure 1: Logic gate for categorizing phenolic amine waste. Note the critical checkpoint for oxidizers to prevent exothermic runaway.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired inventory, contaminated weighing paper, spill cleanup materials.

  • Containment: Do not place directly into a generic bin. Place the solid material into a clear, sealable polyethylene bag (secondary containment).

  • Labeling: Label the inner bag clearly as "Toxic Solid - Phenolic Amine."

  • Consolidation: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • Verification: Ensure the drum is not designated for "Oxidizing Solids."

Protocol B: Liquid Waste (Reaction Solutions)

Applicability: Mother liquors, extraction layers, or HPLC waste.

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4: The amine is protonated (ammonium salt). This is stable but acidic.

    • If pH > 10: The phenol is deprotonated (phenolate). This is stable but corrosive.

    • Target: Ideally, adjust to pH 6-8 for neutral storage, though not strictly required if the waste stream is compatible.

  • Solvent Compatibility:

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .
      
    • Warning: Phenols can degrade nitrile gloves when dissolved in chloroform. Double-glove or use Silver Shield® laminates.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

Emergency Contingencies: The "Phenol Specific" Response

Standard spill kits are insufficient for phenols due to their ability to anesthetize the skin while causing deep chemical burns.

The PEG Protocol (Mechanism of Action): Water is ineffective at removing phenol from skin because phenol is only moderately soluble in water but highly soluble in lipids (your skin). You must use Polyethylene Glycol 300 or 400 (PEG) .[1]

  • Immediate Action: If skin contact occurs, do not flush with water initially.

  • Solubilization: Soak a swab or gauze in PEG 300/400 and wipe the area. The PEG solubilizes the phenol and draws it out of the skin layers.

  • Flushing: Only after PEG treatment should you flush with water for 15 minutes.

  • Disposal of Cleanup: All PEG swabs used for cleaning must be treated as Solid Hazardous Waste (Stream A) .

Regulatory & Compliance Framework

  • US EPA: This compound generally falls under RCRA regulations. While not explicitly a "U-Listed" waste (like pure Phenol U188), it exhibits characteristics of toxicity (TC) and must be managed as hazardous waste [1].

  • Segregation: 49 CFR 177.848 prohibits storage of Class 8 (Corrosives) with Class 5.1 (Oxidizers).

  • European Waste Code (EWC): Likely 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89726730, (R)-3-(1-Aminopropyl)phenol.[2] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Source of PEG 400 decontamination protocol). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.